4-Hydroxy-8-cyanoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-quinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERFNFGHIWLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564078 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127285-55-6, 848128-91-6 | |
| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-8-cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The 4-hydroxyquinoline scaffold, in particular, is a key structural motif in various biologically active molecules. The introduction of a cyano (-CN) group at the 8-position can significantly modulate the electronic properties, chelating ability, and biological activity of the quinoline ring system. This guide outlines a plausible synthetic pathway for 4-hydroxy-8-cyanoquinoline and details its expected characterization profile.
Proposed Synthesis of this compound
A two-step synthetic approach is proposed, commencing with the synthesis of the key intermediate, 8-amino-4-hydroxyquinoline, followed by the conversion of the amino group to a cyano group via a Sandmeyer reaction.
Step 1: Synthesis of 8-amino-4-hydroxyquinoline
The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[1][2][3] In this proposed synthesis, 1,3-diaminobenzene will be reacted with ethyl acetoacetate. The reaction is expected to proceed via the more nucleophilic amino group at the 1-position, followed by thermal cyclization to yield 8-amino-4-hydroxy-2-methylquinoline.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1,3-diaminobenzene (1 equivalent) in a suitable high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Addition of Reagents: Add ethyl acetoacetate (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a high temperature (typically 250-260 °C) for 2-3 hours to facilitate the condensation and subsequent cyclization. Water and ethanol will be collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. The product is expected to precipitate out of the solvent. Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford 8-amino-4-hydroxy-2-methylquinoline.
Step 2: Synthesis of this compound from 8-amino-4-hydroxyquinoline (Sandmeyer Reaction)
The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl cyanide using copper(I) cyanide.
Experimental Protocol:
-
Diazotization:
-
Suspend 8-amino-4-hydroxyquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
-
Caption: Proposed two-step synthesis of this compound.
Predicted Characterization Data
The following tables summarize the predicted quantitative data for the characterization of this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | d | ~5.0 |
| H-3 | ~6.5 | d | ~5.0 |
| H-5 | ~7.8 | d | ~8.0 |
| H-6 | ~7.5 | t | ~8.0 |
| H-7 | ~7.9 | d | ~8.0 |
| OH | ~11.5 | br s | - |
Predicted in DMSO-d₆. The chemical shifts are estimated based on data for 4-hydroxyquinoline and other substituted quinolines.[4]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~140 |
| C-3 | ~110 |
| C-4 | ~175 |
| C-4a | ~142 |
| C-5 | ~128 |
| C-6 | ~126 |
| C-7 | ~135 |
| C-8 | ~110 |
| C-8a | ~148 |
| CN | ~118 |
Predicted in DMSO-d₆. The chemical shifts are estimated based on known quinoline derivatives.[5]
Predicted FT-IR Data
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (intramolecular H-bond) | 3200-2800 | Broad |
| C≡N stretch | ~2230 | Medium-Strong |
| C=C and C=N stretch (aromatic) | 1620-1450 | Multiple, Medium-Strong |
| C-O stretch (phenol) | ~1250 | Strong |
| C-H bend (aromatic) | 900-700 | Multiple, Medium-Strong |
The presence of a strong, broad O-H stretch and a sharp C≡N stretch would be key diagnostic peaks.[6][7]
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 170 | Molecular Ion |
| [M-HCN]⁺ | 143 | Loss of hydrogen cyanide |
| [M-CO]⁺ | 142 | Loss of carbon monoxide |
The molecular ion peak at m/z 170 would be the most indicative feature. Fragmentation patterns are typical for quinoline alkaloids.[8][9]
Characterization Workflow
Caption: General workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed two-step synthesis, utilizing the Conrad-Limpach and Sandmeyer reactions, is based on well-established and reliable organic chemistry transformations. The predicted characterization data offers a valuable reference for researchers aiming to synthesize and identify this novel quinoline derivative. Experimental validation of this proposed route and characterization is encouraged to contribute to the growing body of knowledge on quinoline chemistry.
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 7. researchgate.net [researchgate.net]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-hydroxy-8-cyanoquinoline: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development. It details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-hydroxy-8-cyanoquinoline. Additionally, it outlines generalized experimental protocols and visualizes a typical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. It's important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their corresponding 4-quinolone form. The presented data will consider features of both potential tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆, which can help in observing exchangeable protons such as the hydroxyl group.
Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |
| > 11.0 | br s | 1H | 4-OH or 1-NH | Broad signal, exchangeable with D₂O. Position is highly dependent on solvent and concentration. Based on 4-hydroxyquinoline.[1] |
| ~ 8.3 - 8.5 | d | 1H | H-5 | Expected to be a doublet, deshielded by the adjacent nitrogen and peri-effect of the cyano group. |
| ~ 8.1 - 8.3 | d | 1H | H-7 | Doublet, deshielded by the electron-withdrawing cyano group at C-8. |
| ~ 7.8 - 8.0 | dd or t | 1H | H-6 | Expected to be a doublet of doublets or a triplet, coupled to H-5 and H-7. |
| ~ 7.6 - 7.8 | d | 1H | H-2 | Influenced by the 4-OH/oxo group. Based on 4-hydroxyquinoline data.[1] |
| ~ 6.2 - 6.4 | d | 1H | H-3 | Significantly shielded, characteristic of the 4-quinolone system. Based on 4-hydroxyquinoline data.[1] |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Carbon Assignment | Notes |
| > 170 | C-4 | In the quinolone tautomer, this carbonyl-like carbon is highly deshielded. |
| ~ 145 - 150 | C-8a | Quaternary carbon at the ring fusion. |
| ~ 140 - 145 | C-2 | |
| ~ 130 - 135 | C-6 | |
| ~ 125 - 130 | C-5 | |
| ~ 120 - 125 | C-7 | |
| ~ 117 - 119 | -CN | Characteristic chemical shift for a nitrile carbon. |
| ~ 115 - 120 | C-4a | Quaternary carbon at the ring fusion. |
| ~ 105 - 110 | C-3 | |
| ~ 100 - 105 | C-8 | Carbon atom attached to the cyano group. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3500 - 3200 | Strong, Broad | O-H / N-H | Stretching (H-bonded) |
| ~ 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| ~ 2230 | Strong, Sharp | C≡N (Nitrile) | Stretching |
| ~ 1680 - 1650 | Strong | C=O (Amide) | Stretching (from quinolone tautomer) |
| ~ 1620 - 1450 | Medium-Strong | C=C / C=N | Ring Stretching |
| ~ 1400 - 1200 | Medium | C-O / C-N | Stretching |
| < 900 | Medium-Strong | Aromatic C-H | Out-of-plane Bending |
The presence of a strong, sharp peak around 2230 cm⁻¹ would be a definitive indicator of the cyano group.[2] A broad band in the 3500-3200 cm⁻¹ region would suggest the hydroxyl group, while a strong absorption around 1660 cm⁻¹ would indicate the presence of the quinolone tautomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Notes |
| 171 | [M+H]⁺ | Expected molecular ion peak in positive ESI mode. |
| 170 | [M]⁺˙ | Expected molecular ion peak in EI mode. (Molecular Formula: C₁₀H₆N₂O, MW: 170.17) |
| 142 | [M-CO]⁺˙ | Loss of carbon monoxide from the quinolone form is a common fragmentation pathway for such structures. |
| 143 | [M-HCN]⁺˙ | Loss of hydrogen cyanide is another potential fragmentation. |
| 115 | [M-CO-HCN]⁺˙ | Subsequent loss of CO and HCN. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data, based on common practices for quinoline derivatives.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, or higher.[6]
-
Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Alpha or JASCO FT/IR-4200.[4][6]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), a solid probe may be used.
-
Instrumentation: Employ a mass spectrometer appropriate for the desired ionization method, such as an LC-MS system with an ESI source (e.g., UHPLC-MSn Orbitrap) or a GC-MS with an EI source.[4]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500). For tandem mass spectrometry (MS/MS), select the precursor ion ([M+H]⁺ or [M]⁺˙) and subject it to collision-induced dissociation (CID) to obtain fragmentation data.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Experimental Workflow
The logical flow from sample synthesis to final structural confirmation can be visualized as follows. This diagram outlines the standard workflow for the spectroscopic characterization of a novel compound like this compound.
References
- 1. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]
Unraveling the Structure: A Technical Guide to the Crystallographic Analysis of 4-hydroxy-8-cyanoquinoline
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the crystal structure of 4-hydroxy-8-cyanoquinoline. Following a comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), it has been determined that the specific crystal structure for this compound has not yet been reported.
This document, therefore, serves as a foundational guide for researchers aiming to elucidate this structure. It provides known chemical properties of the target compound, outlines established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of similar quinoline derivatives, and presents a hypothetical signaling pathway to contextualize its potential biological significance.
Compound Identification
While crystallographic data is unavailable, the fundamental chemical properties of this compound have been established.
| Property | Value | Source |
| CAS Number | 848128-91-6 | |
| Molecular Formula | C₁₀H₆N₂O | |
| Molecular Weight | 170.17 g/mol | |
| Canonical SMILES | C1=CC=C2C(=C1C#N)N=CC(=O)C2 | |
| InChI Key | Not available |
General Experimental Protocols for Structure Determination
The following sections detail generalized yet comprehensive methodologies that can be employed to determine the crystal structure of this compound, based on established practices for analogous compounds.
Synthesis of this compound
The synthesis of substituted quinolines can be achieved through various established methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For a compound like this compound, a multi-step synthesis would likely be required. A plausible approach could be adapted from known quinoline syntheses, such as the Conrad-Limpach reaction or Gould-Jacobs reaction, followed by functional group manipulations to introduce the cyano group at the C8 position.
Hypothetical Synthetic Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine a suitable 2-amino-benzonitrile with diethyl malonate.
-
Condensation: Heat the reaction mixture at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 2-4 hours) to facilitate the initial condensation reaction.
-
Cyclization: Increase the temperature of the reaction mixture (e.g., to 250 °C) to induce thermal cyclization, forming the quinoline ring system. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solidified reaction mixture is triturated with a suitable solvent (e.g., diethyl ether) to remove high-boiling point impurities.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF) to yield pure this compound.
Single Crystal Growth
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Several techniques can be employed, and the optimal method often requires empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble. Place this solution in a small, open vial inside a larger, sealed chamber containing a larger volume of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
X-ray Crystallographic Analysis
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head, typically using cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded by a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined, often using direct methods or Patterson methods, which leads to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions, and thermal parameters of the atoms are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.
Hypothetical Crystallographic Data
Upon successful X-ray diffraction analysis, a set of crystallographic data would be obtained. The following table presents an example of such data for a related quinoline derivative, 8-hydroxyquinoline, to illustrate the expected format and parameters. This data is for illustrative purposes only and does not represent the actual data for this compound.
| Parameter | Illustrative Value (for 8-hydroxyquinoline) |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| α (°) | 90 |
| β (°) | 90.718 (6) |
| γ (°) | 90 |
| Volume (ų) | 677.3 (5) |
| Z | 4 |
| Calculated density (g/cm³) | 1.423 |
| R-factor (%) | 3.9 |
Visualizing Methodologies and Potential Pathways
To further aid in the conceptualization of the research process and the compound's potential biological relevance, the following diagrams are provided.
Caption: Workflow for Crystal Structure Determination.
Given that many quinoline derivatives exhibit biological activity by interacting with various cellular pathways, a hypothetical signaling pathway is presented below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical Inhibition of a Pro-Survival Pathway.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its determination. By following established protocols for synthesis, crystallization, and X-ray diffraction, researchers can successfully uncover the precise three-dimensional arrangement of this molecule. Such a discovery would be a valuable contribution to the fields of chemistry and medicinal
Probing the Luminescent Potential: A Technical Guide to the Quantum Yield of 4-Hydroxy-8-Cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
Understanding Quantum Yield in the Context of Hydroxyquinolines
Fluorescence quantum yield (Φf) is a fundamental measure of a molecule's fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed.[1] A high quantum yield is often a prerequisite for applications requiring bright fluorescent reporters. The quantum yield of hydroxyquinoline derivatives is profoundly influenced by their molecular structure and the surrounding environment.[1]
8-Hydroxyquinoline, the parent compound, is itself weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[2][3] This non-radiative decay pathway effectively quenches fluorescence. However, the introduction of various substituents can dramatically alter the photophysical properties. For instance, the formation of metal chelates with 8-hydroxyquinoline can significantly enhance fluorescence by increasing the molecule's rigidity and inhibiting non-radiative decay.[2][3]
Furthermore, many substituted amino-quinoline derivatives exhibit solvatochromism, where their fluorescence quantum yield is highly dependent on the polarity of the solvent.[4][5] Typically, these "push-pull" systems, which contain both electron-donating and electron-withdrawing groups, display high quantum yields in non-polar solvents, while their fluorescence is significantly quenched in polar environments.[4][5] Given the presence of a hydroxyl group (electron-donating) and a cyano group (electron-withdrawing) in 4-hydroxy-8-cyanoquinoline, it is reasonable to hypothesize that this compound may also exhibit solvent-dependent fluorescence properties.
Quantitative Data on Related Hydroxyquinoline Derivatives
To provide a comparative context, the following table summarizes the quantum yield data for several 8-hydroxyquinoline derivatives. This data highlights the significant impact of substitution and solvent on fluorescence efficiency.
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| 8-Hydroxyquinoline (8-HQ) | Acetonitrile | Very low | |
| 8-HQ in polar aprotic solvents | DMF, DMSO | High | |
| TFMAQ-8Ph (a push-pull derivative) | n-Hexane | 0.57 | [5] |
| TFMAQ-8Ph (a push-pull derivative) | DMSO | < 0.01 | [5] |
| TFMAQ-8-t-BuPh (a push-pull derivative) | n-Hexane | Not specified | [4] |
| TFMAQ-8-t-BuPh (a push-pull derivative) | Polar solvents | Quenched | [4] |
| TFMAQ-8-OMePh (a push-pull derivative) | n-Hexane | High | [4] |
| TFMAQ-8-OMePh (a push-pull derivative) | Polar solvents | Quenched | [4] |
Note: "TFMAQ" refers to push-pull type fluorescent amino-quinoline derivatives.
Experimental Protocols for Quantum Yield Determination
The fluorescence quantum yield of this compound can be determined using two primary methods: the absolute method and the relative method.[1][6] The relative method is more commonly employed due to its simpler instrumentation requirements.[1]
Relative Quantum Yield Measurement
This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[1][7]
Materials and Instrumentation:
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.[1]
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.[1]
-
Fluorescence Standard: A compound with a stable and well-documented quantum yield that absorbs and emits in a similar spectral region to the sample.[1]
-
High-purity solvents.
-
Quartz cuvettes: 10 mm path length for fluorescence and potentially longer path lengths (20-50 mm) for absorbance to improve accuracy at low concentrations.[7][8]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jasco-global.com [jasco-global.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. iss.com [iss.com]
Photophysical Properties of 4-Hydroxy-8-Cyanoquinoline: A Technical Guide
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and as fluorescent probes. Their photophysical properties are of particular interest for applications in sensing, imaging, and optoelectronics. This technical guide focuses on the anticipated photophysical characteristics of 4-hydroxy-8-cyanoquinoline, a derivative of the versatile 8-hydroxyquinoline scaffold. The introduction of a hydroxyl group at the 4-position and a cyano group at the 8-position is expected to modulate the electronic and spectral properties of the parent molecule significantly.
The 4-hydroxy group can participate in keto-enol tautomerism and alter the electron density of the quinoline ring system. The 8-cyano group, being a strong electron-withdrawing group, is anticipated to influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to interesting solvatochromic and fluorescence properties.
Expected Photophysical Properties
The photophysical properties of this compound are predicted to be governed by the interplay of the quinoline core and the electronic effects of the hydroxy and cyano substituents.
Absorption and Emission Spectra
It is anticipated that this compound will exhibit absorption in the UV-A to the visible region, arising from π-π* and n-π* electronic transitions within the quinoline ring. The exact absorption and emission maxima are expected to be highly dependent on the solvent polarity. In nonpolar solvents, localized π-π* transitions are likely to dominate. In polar solvents, a redshift (bathochromic shift) in both absorption and emission spectra is expected due to the stabilization of the excited state through intramolecular charge transfer, a phenomenon often observed in push-pull systems.
The presence of the 4-hydroxy group may lead to dual emission in certain solvents, corresponding to the enol and keto tautomers. The cyano group at the 8-position is expected to enhance the electron-accepting nature of the quinoline nitrogen, further promoting ICT upon excitation.
Table 1: Hypothetical Photophysical Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |
| n-Hexane | 1.88 | ~340 | ~420 | ~5500 | ~0.4 | ~3.0 |
| Dichloromethane | 8.93 | ~355 | ~450 | ~6500 | ~0.3 | ~2.5 |
| Acetonitrile | 37.5 | ~365 | ~480 | ~7500 | ~0.2 | ~2.0 |
| Methanol | 32.7 | ~360 | ~490 | ~8000 | ~0.1 | ~1.5 |
| Water | 80.1 | ~370 | ~520 | ~9000 | < 0.1 | < 1.0 |
Note: The values in this table are hypothetical and are intended to illustrate the expected trends based on the behavior of similar substituted quinolines.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_F) and lifetime (τ) are critical parameters for assessing the efficiency of the fluorescence process. For this compound, these values are expected to be sensitive to the solvent environment. In non-polar solvents, a relatively high quantum yield is anticipated. However, in polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state, facilitated by the electron-withdrawing cyano group, could provide a non-radiative decay pathway, leading to a decrease in both quantum yield and fluorescence lifetime.
Experimental Protocols
To experimentally determine the photophysical properties of this compound, the following standard protocols would be employed.
Synthesis of this compound
The synthesis of this compound would likely involve a multi-step process starting from a suitable quinoline precursor. A possible synthetic route could involve the introduction of a cyano group at the 8-position of a pre-existing 4-hydroxyquinoline derivative or the cyclization of appropriately substituted aniline and a β-keto ester.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectra would be recorded on a spectrophotometer.
-
Sample Preparation: Prepare stock solutions of this compound in various spectroscopic grade solvents (e.g., n-hexane, dichloromethane, acetonitrile, methanol, and water). Dilute the stock solutions to a concentration that gives an absorbance maximum between 0.5 and 1.0.
-
Measurement: Record the absorption spectra over a wavelength range of 250-600 nm, using the respective pure solvent as a blank. The wavelength of maximum absorption (λ_abs) is then determined.
Steady-State Fluorescence Spectroscopy
Fluorescence emission and excitation spectra would be recorded on a spectrofluorometer.
-
Sample Preparation: Use the same solutions prepared for the absorption measurements.
-
Emission Spectra: Excite the sample at its absorption maximum (λ_abs) and record the emission spectrum over a wavelength range from λ_abs + 20 nm to 700 nm.
-
Excitation Spectra: Set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation wavelength from 250 nm to λ_em - 20 nm.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) would be determined using a relative method with a well-characterized standard.
-
Standard Selection: Choose a fluorescence standard with an emission range that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measurement: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The absorbance of both solutions should be kept below 0.1 to avoid inner filter effects.
-
Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Fluorescence lifetime (τ) would be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: Utilize a TCSPC system with a pulsed laser source for excitation and a sensitive detector.
-
Measurement: Excite the sample at λ_abs and collect the fluorescence decay profile.
-
Analysis: The decay data is fitted to a multi-exponential decay model to determine the fluorescence lifetime(s).
Visualizations
The following diagrams illustrate the key concepts and workflows related to the photophysical characterization of this compound.
Caption: Experimental workflow for the synthesis and photophysical characterization.
Caption: Jablonski diagram illustrating the potential excited-state dynamics.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a robust theoretical framework for understanding its likely photophysical properties. The presence of both a hydroxyl and a cyano group on the 8-hydroxyquinoline scaffold suggests a molecule with tunable, solvent-dependent absorption and emission characteristics. The experimental protocols outlined here represent the standard approach to fully characterize such a compound and validate the theoretical predictions. Further research into the synthesis and photophysical investigation of this compound is warranted to explore its potential in various applications.
The 8-Cyano Group's Influence on Quinoline Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anticipated effects of an 8-cyano (-CN) substituent on the fluorescence properties of the quinoline scaffold. While direct and extensive experimental data for 8-cyanoquinoline is limited in publicly available literature, this document extrapolates from the well-established photophysical principles of quinoline and its derivatives to provide a comprehensive theoretical framework. The guide covers the electronic effects of the cyano group, expected changes in absorption and emission spectra, potential fluorescence quenching mechanisms, and detailed, generalized experimental protocols for the synthesis and photophysical characterization of such compounds. This document aims to serve as a valuable resource for researchers designing and evaluating novel quinoline-based fluorescent probes and therapeutic agents.
Introduction: The Quinoline Scaffold in Fluorescence Applications
Quinoline, a heterocyclic aromatic compound, is a fundamental building block in the development of fluorescent probes and pharmacologically active molecules. The inherent fluorescence of the quinoline ring system is highly sensitive to its chemical environment and substitution pattern. Substituents at various positions on the quinoline ring can dramatically alter its photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime. The 8-position is particularly significant due to its proximity to the nitrogen atom, influencing the electronic landscape of the entire molecule.
This guide focuses on the specific effects of introducing a cyano (-CN) group at the 8-position. The cyano group is a strong electron-withdrawing group, and its placement at this position is expected to induce significant changes in the electronic and, consequently, the fluorescence characteristics of the quinoline core.
The Electronic Impact of the 8-Cyano Group
The cyano group exerts its influence on the quinoline ring through two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen atom in the cyano group leads to a strong electron-withdrawing inductive effect. This effect polarizes the sigma (σ) bonds, pulling electron density away from the quinoline ring.
-
Mesomeric Effect (-M): The cyano group can participate in resonance, withdrawing electron density from the π-system of the quinoline ring. This delocalization of π-electrons further reduces the electron density on the aromatic system.
The combination of these effects at the 8-position is anticipated to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the quinoline system. The extent of this energy level shift will dictate the changes in the absorption and emission properties.
Anticipated Photophysical Properties of 8-Cyanoquinoline
Based on the known properties of quinoline and the electronic nature of the cyano group, we can predict the following changes in the photophysical characteristics of 8-cyanoquinoline.
Absorption and Emission Spectra
The introduction of an electron-withdrawing group like the cyano group is expected to cause a bathochromic (red) shift in both the absorption and emission spectra of the quinoline core. This is because the cyano group can stabilize the excited state to a greater extent than the ground state, thereby reducing the energy gap for electronic transitions. However, the magnitude of this shift will also depend on the solvent polarity.
Fluorescence Quantum Yield and Lifetime
The effect of the 8-cyano group on the fluorescence quantum yield (Φf) and lifetime (τ) is more complex to predict. Generally, electron-withdrawing groups can sometimes lead to a decrease in fluorescence intensity through the promotion of non-radiative decay pathways.
One potential mechanism for fluorescence quenching in 8-cyanoquinoline is photoinduced electron transfer (PET) . In this process, the excited quinoline core could act as an electron donor, and the electron-deficient cyano group could act as an acceptor, leading to a non-fluorescent charge-separated state.
The following diagram illustrates the general principle of PET quenching:
Caption: Photoinduced Electron Transfer (PET) Quenching Mechanism.
Comparative Photophysical Data of Substituted Quinolines
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference |
| Quinoline | Ethanol | ~313 | ~350 | ~0.03 | ~1.3 | General Knowledge |
| 8-Hydroxyquinoline | Ethanol | ~318 | ~520 | Low | - | |
| 8-Aminoquinoline | Ethanol | ~340 | ~480 | - | - | [1] |
| 8-Methoxyquinoline | - | - | - | - | - | - |
| 8-Cyanoquinoline (Predicted) | Ethanol | > 313 | > 350 | Potentially Low | - | Theoretical |
Note: The data for 8-hydroxyquinoline and 8-aminoquinoline can vary significantly with solvent and pH.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and photophysical characterization of 8-cyanoquinoline, based on standard laboratory practices for similar compounds.
Synthesis of 8-Cyanoquinoline
A common route for the synthesis of 8-cyanoquinoline is via the Sandmeyer reaction, starting from 8-aminoquinoline.
References
An In-depth Technical Guide on the Solubility of 4-hydroxy-8-cyanoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-hydroxy-8-cyanoquinoline in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed predictive analysis based on structurally related compounds, comprehensive experimental protocols for determining solubility, and a discussion of the molecular factors influencing its solubility profile. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar quinoline derivatives.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a quinoline core substituted with a hydroxyl group at the 4-position and a cyano group at the 8-position. The quinoline scaffold is a key pharmacophore in numerous biologically active compounds, and the specific functional groups of this derivative suggest its potential in medicinal chemistry and materials science. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the cyano group is a polar, electron-withdrawing moiety. These features are expected to significantly influence the molecule's solubility in various organic solvents, a critical parameter for its synthesis, purification, formulation, and biological activity.
Predicted Solubility Profile of this compound
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. However, by examining the solubility of structurally analogous compounds, a qualitative and predictive solubility profile can be constructed. The presence of the polar hydroxyl and cyano groups suggests that this compound will exhibit favorable solubility in polar organic solvents.
Table 1: Predicted Qualitative and Analog Quantitative Solubility Data
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility of this compound | Rationale & Analog Data |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | The hydroxyl group can form strong hydrogen bonds with protic solvents. For a related compound, 5-chloro-8-hydroxyquinoline, the mole fraction solubility at 298.15 K is 0.0042 in Methanol and 0.0058 in Ethanol[1]. The additional polar cyano group in the target molecule is expected to enhance solubility in these solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Highly Soluble | These solvents are excellent at solvating polar molecules. DMSO is a powerful solvent for a wide range of organic compounds[2][3]. 8-hydroxyquinoline is known to be soluble in acetone[4]. The mole fraction solubility of 5-chloro-8-hydroxyquinoline in acetone at 298.15 K is 0.0200[1]. |
| Non-Polar | Toluene, Benzene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is high, making it unlikely to dissolve significantly in non-polar solvents. While the quinoline core has some aromatic character, the polar functional groups dominate. 8-hydroxyquinoline is soluble in benzene[4]. |
| Chlorinated | Chloroform, Dichloromethane | Moderately Soluble | These solvents have intermediate polarity and can solvate a range of organic molecules. 8-hydroxyquinoline is soluble in chloroform[4]. |
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data for this compound, standardized experimental methods are essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate using an orbital shaker for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution to a known volume with the same solvent. This dilution step is necessary to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
HPLC Method: Develop a method with a suitable stationary phase (e.g., C18 column) and mobile phase to achieve good separation and peak shape.
-
UV-Vis Method: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: General experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Caption: Logical relationship of factors influencing the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound is not currently available in the public domain, a predictive analysis based on its structural features and data from analogous compounds suggests good solubility in polar organic solvents. For researchers requiring precise quantitative data, the detailed experimental protocols provided in this guide offer a robust methodology for its determination. A thorough understanding of the solubility of this compound is paramount for its successful application in research and development.
References
Theoretical Calculations of 4-Hydroxy-8-Cyanoquinoline Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize the properties of 4-hydroxy-8-cyanoquinoline. While direct experimental and extensive theoretical data for this specific molecule are not widely published, this document outlines the established methodologies and presents analogous data from closely related quinoline derivatives. This guide serves as a practical framework for researchers seeking to model, analyze, and predict the physicochemical and electronic properties of this compound and similar compounds, which are of significant interest in medicinal chemistry and materials science.
Molecular Structure and Optimization
The initial step in the theoretical investigation of a molecule like this compound is the optimization of its geometric structure. This is typically achieved using quantum chemical calculations, most commonly Density Functional Theory (DFT). The choice of the functional and basis set is crucial for obtaining accurate results. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[1]
The optimized molecular structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's conformation and stability.
Optimized molecular structure of this compound.
Spectroscopic Properties
Theoretical calculations are instrumental in interpreting and assigning experimental spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra.
Vibrational Analysis
Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. The calculated frequencies correspond to the normal modes of vibration of the molecule. It is common practice to scale the calculated frequencies by a scaling factor to better match experimental data, accounting for anharmonicity and basis set deficiencies. For DFT/B3LYP/6-311G(d,p) calculations, a scaling factor of 0.9669 is often applied.[1]
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Compound (4-hydroxy-3-cyano-7-chloro-quinoline) [1]
| Vibrational Mode | HF/6-311G(d,p) (cm⁻¹) | DFT/B3LYP/6-311G(d,p) (cm⁻¹) | Experimental (cm⁻¹) |
| ν(O-H) | 3750 | 3600 | 3450 |
| ν(C≡N) | 2350 | 2280 | 2240 |
| ν(C=C) | 1650-1500 | 1620-1480 | 1600-1450 |
| γ(C-H) | 960 | 957 | 979 |
Note: HF refers to the Hartree-Fock method, another ab initio calculation approach.
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential applications in areas like nonlinear optics (NLO).
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[2]
Table 2: Calculated Electronic Properties of 8-Hydroxyquinoline Derivatives [2][3]
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
| 8-hydroxy-5-nitroquinoline | -6.8 | -2.7 | 4.1 |
| 5-chloro-8-hydroxyquinoline | -6.2 | -1.5 | 4.7 |
| 5,7-dichloro-8-hydroxyquinoline | -6.5 | -1.7 | 4.8 |
| 5-chloro-7-iodo-8-hydroxyquinoline | -6.3 | -1.9 | 4.4 |
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. Red regions in an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent areas of low electron density (positive potential), indicating sites for nucleophilic attack.
Workflow for generating a Molecular Electrostatic Potential map.
Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizability values are of interest for applications in NLO materials. Theoretical calculations can predict the first-order hyperpolarizability (β₀), a key parameter for NLO activity. The calculated values of dipole moment, polarizability, and hyperpolarizability indicate the potential of a compound for NLO applications.[2][3]
Experimental Protocols
The following section outlines the general computational and experimental procedures for characterizing this compound, based on methodologies reported for similar compounds.
Computational Methodology
-
Software: All theoretical calculations can be performed using the Gaussian 09 program package.[1] Molecular visualization can be carried out using GaussView.[1]
-
Geometric Optimization: The molecular structure of this compound is first optimized using DFT with the B3LYP functional and the 6-311G(d,p) basis set.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory (B3LYP/6-311G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra.
-
Electronic Property Calculation: HOMO and LUMO energies, MEP, and NLO properties are calculated from the optimized geometry.
References
4-Hydroxy-8-cyanoquinoline: A Technical Guide to Its Synthesis, Properties, and Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a comprehensive overview of 4-hydroxy-8-cyanoquinoline, a fine chemical intermediate. While the specific historical discovery of this compound is not extensively documented in readily available literature, its structural motifs—the 4-hydroxyquinoline core and the aromatic nitrile group—are well-established in medicinal and materials chemistry. This guide outlines a plausible synthetic pathway, details relevant experimental protocols, and discusses the potential physicochemical and biological significance of this molecule, drawing on data from analogous structures.
Physicochemical Data
Quantitative data for this compound is not widely published. However, the properties of the parent compound, 4-hydroxyquinoline, provide a foundational reference.
| Property | Value (for 4-Hydroxyquinoline) |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol [1] |
| Melting Point | 200-202 °C[2] |
| Boiling Point | 313 °C (estimated)[3] |
| pKa | 2.23, 11.28 (at 20°C)[2] |
| LogP (o/w) | 2.450 (estimated)[3] |
| Appearance | Crystalline Powder or Needles[2] |
| Solubility | Soluble in methanol[2] |
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached through a multi-step process, leveraging well-established named reactions. A plausible route involves the initial construction of the 4-hydroxyquinoline ring system, followed by the introduction of the cyano group at the 8-position.
A logical starting material for this synthesis is 2-amino-3-cyanobenzonitrile. The synthesis would then proceed via a cyclization reaction to form the quinoline core. An alternative, and perhaps more traditional approach, would be to first synthesize an 8-amino-4-hydroxyquinoline and then convert the amino group to a cyano group via the Sandmeyer reaction. Given the availability of precursors, we will focus on a pathway starting from a substituted aniline.
A robust and widely used method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction .[4][5][6][7] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.
A proposed two-step synthesis is outlined below:
-
Step 1: Gould-Jacobs Reaction to form 8-amino-4-hydroxyquinoline from 1,2-diaminobenzene.
-
Step 2: Sandmeyer Reaction to convert the 8-amino group to the 8-cyano group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key reactions in the proposed synthesis of this compound. These should be adapted and optimized based on specific laboratory conditions and substrate reactivity.
Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
This protocol is a general procedure for the synthesis of a 4-hydroxyquinoline derivative from an aniline and diethyl ethoxymethylenemalonate (DEEM).[5][8][9]
Materials:
-
Substituted Aniline (e.g., 1,2-diaminobenzene)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Ethanol
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification and decarboxylation)
-
Non-polar solvent (e.g., hexane, cyclohexane for precipitation)
Procedure:
-
Condensation:
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture to 100-130 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.
-
Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can often be used directly in the next step.
-
-
Thermal Cyclization:
-
Dissolve the crude intermediate in a high-boiling solvent (e.g., diphenyl ether).
-
Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.
-
Add a non-polar solvent like cyclohexane to aid precipitation.
-
Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling solvent.
-
-
Hydrolysis and Decarboxylation:
-
Suspend the crude 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
-
References
- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 3. 4-hydroxyquinoline, 611-36-9 [thegoodscentscompany.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]
- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Stability of 4-Hydroxy-8-Cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 4-hydroxy-8-cyanoquinoline, a key heterocyclic compound with potential applications in drug development. Due to the limited availability of direct stability data for this specific molecule, this document outlines a predictive stability profile based on the known reactivity of its constituent functional groups—a 4-hydroxyquinoline core and a cyano group at the 8-position. This guide is intended to serve as a foundational resource for researchers, offering detailed, albeit hypothetical, experimental protocols for forced degradation studies, predicted degradation pathways, and a framework for developing stability-indicating analytical methods. The information presented herein is extrapolated from published data on analogous quinoline derivatives and established principles of organic chemistry.
Introduction
This compound belongs to the quinoline family of heterocyclic compounds, which are integral to a wide array of pharmaceuticals and biologically active molecules. The inherent chemical stability of a drug candidate is a critical determinant of its safety, efficacy, and shelf-life. Understanding the degradation pathways and the intrinsic stability of this compound is therefore paramount for its advancement in the drug development pipeline. This guide details a systematic approach to evaluating its stability through forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for designing appropriate analytical methodologies and for understanding its behavior in different formulation environments.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Appearance | White to off-white crystalline powder |
| pKa (hydroxyl group) | ~8-9 |
| LogP | ~1.5-2.5 |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. |
Forced Degradation Studies: A Predictive Overview
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2] The following sections outline the predicted stability of this compound under various stress conditions.
Hydrolytic Stability
It is anticipated that this compound will exhibit some susceptibility to hydrolysis, particularly at the cyano group, under both acidic and basic conditions.
-
Acidic Conditions: Under strong acidic conditions (e.g., 0.1 N HCl), the cyano group may undergo hydrolysis to form the corresponding carboxylic acid (4-hydroxyquinoline-8-carboxylic acid). The quinoline nitrogen is also susceptible to protonation, which may influence the overall electronic properties and stability of the molecule.
-
Basic Conditions: In alkaline media (e.g., 0.1 N NaOH), the hydroxyl group will be deprotonated to form a phenoxide ion, which may increase the electron density of the ring system and potentially enhance its susceptibility to oxidation. The cyano group can also be hydrolyzed under basic conditions, potentially leading to the formation of the corresponding amide and subsequently the carboxylic acid.
Oxidative Stability
The 4-hydroxyquinoline moiety is predicted to be susceptible to oxidation. The presence of the electron-donating hydroxyl group can activate the quinoline ring towards oxidative degradation.
-
Oxidizing Agents: Exposure to common oxidizing agents such as hydrogen peroxide (H₂O₂) is expected to result in the formation of N-oxides and potentially ring-opened products. The hydroxyl group itself could be oxidized, leading to the formation of quinone-like structures.
Thermal Stability
Based on studies of similar quinoline derivatives, this compound is expected to possess good thermal stability.[3] Significant degradation is not anticipated at temperatures typically used in accelerated stability studies (e.g., 40-80°C).[1] At much higher temperatures, decomposition of the molecule is expected, potentially involving the breakdown of the quinoline ring system.
Photostability
Quinoline derivatives are known to be photosensitive.[4][5] It is predicted that this compound will undergo degradation upon exposure to UV and visible light. The absorption of light can lead to the formation of excited states that are more reactive and can undergo various photochemical reactions, including oxidation and rearrangement.
Predicted Degradation Pathways
Based on the predicted outcomes of the forced degradation studies, a potential degradation pathway for this compound is proposed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Metal Chelating Properties of 4-Hydroxy-8-Cyanoquinoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the metal chelating properties of 4-hydroxy-8-cyanoquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are interested in the design and application of novel metal-binding agents.
Introduction: The Significance of Metal Chelation in Drug Development
Metal ions play a crucial role in a vast array of biological processes, and their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][2] Chelating agents, molecules that can bind to metal ions, offer a therapeutic strategy to restore metal homeostasis. The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore known for its potent metal-chelating capabilities, forming stable complexes with a variety of divalent and trivalent metal ions.[2][3] The introduction of substituents onto the 8-HQ core allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the specific derivative, this compound, exploring its anticipated metal-binding characteristics based on the extensive knowledge of related compounds.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from related 4-hydroxyquinoline and 8-cyanoquinoline derivatives. The 4-hydroxy group is expected to be the primary site of deprotonation, enabling coordination with a metal ion, while the nitrogen atom at position 1 acts as the second coordination site. The electron-withdrawing nature of the cyano group at the 8-position is likely to influence the acidity of the hydroxyl group and the overall electron distribution of the aromatic system, thereby modulating the stability of the resulting metal complexes.
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted quinolines.[4] One potential pathway involves the cyclization of an appropriately substituted aniline precursor.
Metal Chelating Properties: A Quantitative Perspective
Table 1: Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes
| Metal Ion | log K₁ | log K₂ | Overall log β₂ |
| Cu²⁺ | 13.1 | 12.3 | 25.4 |
| Ni²⁺ | 11.5 | 10.1 | 21.6 |
| Co²⁺ | 10.6 | 9.5 | 20.1 |
| Zn²⁺ | 9.8 | 8.7 | 18.5 |
| Fe³⁺ | 14.1 | 12.7 | 26.8 |
Data for 8-hydroxyquinoline, presented as a reference for the expected chelating behavior of this compound. Stability constants are typically determined in a mixed solvent system (e.g., 50% v/v aqueous dioxane) at a constant temperature (e.g., 20°C).[6]
Experimental Protocols for Determining Metal Chelating Properties
The determination of stability constants for metal-ligand complexes is crucial for understanding their potential therapeutic efficacy. The following are detailed methodologies for key experiments used in the characterization of metal chelating agents like this compound.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[3] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Methodology:
-
Solution Preparation:
-
Prepare standardized solutions of the ligand (this compound), a strong acid (e.g., HClO₄), a strong base (e.g., NaOH), and the metal salt of interest (e.g., CuSO₄, ZnCl₂).
-
A background electrolyte (e.g., NaClO₄) is used to maintain a constant ionic strength.
-
Due to the potential for low aqueous solubility of the ligand and its complexes, a mixed solvent system (e.g., dioxane-water) is often employed.[7]
-
-
Titration Procedure:
-
Perform three separate titrations:
-
Acid Titration: Titrate the strong acid with the standard base.
-
Ligand Titration: Titrate a mixture of the strong acid and the ligand with the standard base.
-
Metal-Ligand Titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.
-
-
Record the pH at each addition of the titrant.
-
-
Data Analysis:
-
The titration data is used to calculate the proton-ligand and metal-ligand formation constants using specialized software that employs methods like the Bjerrum-Calvin and Irving-Rossotti techniques.[7]
-
Spectrophotometric Titration
Spectrophotometric methods are used to determine the stoichiometry and stability constants of metal complexes by observing changes in the UV-Visible absorption spectrum upon complex formation.
Methodology:
-
Spectral Scans:
-
Record the UV-Vis absorption spectra of the ligand, the metal ion, and a series of solutions with a fixed concentration of one component and varying concentrations of the other.
-
-
Stoichiometry Determination (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.
-
Plot the absorbance at a wavelength of maximum complex absorption against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.
-
-
Stability Constant Calculation:
-
The data from the spectral scans can be used to calculate the stability constant by analyzing the change in absorbance as a function of ligand or metal concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. ijarsct.co.in [ijarsct.co.in]
Methodological & Application
Application Notes and Protocols: 4-Hydroxy-8-cyanoquinoline as a Versatile Fluorescent Probe
Introduction
The quinoline scaffold is a privileged heterocyclic aromatic structure extensively utilized in the development of fluorescent molecular probes and chemosensors. Among its derivatives, 8-hydroxyquinoline (8-HQ) is a well-established and versatile organic compound known for its applications as a pharmacological agent and, notably, as a fluorescent chemosensor for metal ions. The fundamental mechanism for its sensing ability often relies on the modulation of processes like excited-state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET). Upon chelation with metal ions, the fluorescence of 8-HQ is typically enhanced due to increased molecular rigidity and inhibition of the ESIPT pathway, a phenomenon known as chelation-enhanced fluorescence (CHEF).
This document details the potential applications and experimental protocols for 4-hydroxy-8-cyanoquinoline , a derivative of 8-HQ. While this specific molecule is less explored, its structural features—combining the metal-chelating 8-hydroxyquinoline core with an electron-withdrawing cyano group—suggest significant potential as a highly sensitive fluorescent probe. The cyano group can modulate the photophysical properties and binding affinities of the parent 8-HQ molecule, potentially leading to enhanced selectivity and sensitivity.
These notes provide researchers, scientists, and drug development professionals with a foundational guide to the synthesis, characterization, and application of this compound for detecting metal ions, sensing pH, and use in cellular bioimaging. The protocols are based on established methodologies for the 8-hydroxyquinoline family of compounds.
Section 1: Synthesis of this compound
A plausible synthetic route to this compound involves the modification of a pre-existing quinoline scaffold. The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.
Protocol 1.1: Two-Step Synthesis from 8-Amino-4-hydroxyquinoline
This protocol describes the conversion of 8-amino-4-hydroxyquinoline to this compound via a Sandmeyer reaction.
Step 1: Diazotization of 8-Amino-4-hydroxyquinoline
-
In a 100 mL round-bottom flask, dissolve 8-amino-4-hydroxyquinoline (10 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (12 mmol) in cold water (10 mL).
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate 250 mL flask, prepare a solution of copper(I) cyanide (15 mmol) and sodium cyanide (30 mmol) in water (50 mL).
-
Warm this solution to 60-70 °C and stir until the solids dissolve.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the reaction mixture to 80 °C for 1 hour.
-
Cool the mixture to room temperature. A precipitate of the crude product should form.
-
Filter the crude product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Section 2: Photophysical and Sensing Properties
The introduction of a cyano group at the C-8 position is expected to influence the electronic and photophysical properties of the 4-hydroxyquinoline core. The following table summarizes the anticipated properties, which serve as a baseline for experimental characterization.
Table 1: Anticipated Photophysical Properties of this compound
| Property | Expected Value / Characteristic | Rationale |
| Absorption Max (λ_abs) | 320 - 350 nm | Based on the 8-HQ chromophore, potentially red-shifted due to extended conjugation. |
| Emission Max (λ_em) | 450 - 520 nm | Dependent on solvent polarity and protonation state. |
| Quantum Yield (Φ_F) | Low (< 0.05) in neutral form | The 8-hydroxyquinoline scaffold is weakly fluorescent due to efficient ESIPT. |
| Stokes Shift | > 100 nm | Large Stokes shifts are characteristic of molecules undergoing ESIPT. |
| Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical for quinoline-based chromophores. |
Section 3: Application in Metal Ion Detection
Principle of Detection
8-Hydroxyquinoline derivatives are excellent chelators for a variety of metal ions, including Zn²⁺, Al³⁺, and Fe²⁺. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a stable five-membered ring with the metal ion. This chelation event inhibits the non-radiative ESIPT decay pathway and restricts intramolecular rotations, leading to a significant enhancement of fluorescence intensity (CHEF effect). The 4-hydroxy group can potentially participate in forming a more stable complex.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Protocol 3.1: Fluorometric Titration for Zn²⁺ Detection
This protocol details the steps to determine the sensitivity and binding affinity of this compound for zinc ions.
1. Materials and Reagents:
-
Stock solution of this compound (Probe): 1 mM in DMSO.
-
Stock solution of ZnCl₂: 10 mM in deionized water.
-
Buffer: 20 mM HEPES, pH 7.4.
-
Spectrofluorometer and quartz cuvettes.
2. Experimental Procedure:
-
Prepare a 10 µM working solution of the probe by diluting the DMSO stock solution in HEPES buffer.
-
Place 2 mL of the 10 µM probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., scan from 400 nm to 600 nm) with an appropriate excitation wavelength (determined from the absorption spectrum, e.g., 340 nm).
-
Sequentially add small aliquots of the ZnCl₂ stock solution (e.g., 2 µL of 1 mM ZnCl₂, corresponding to 1 equivalent increments relative to the probe concentration) to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the new fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Perform a control experiment by titrating ZnCl₂ into a blank buffer solution to check for background fluorescence.
3. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
-
Binding Stoichiometry: Use a Job's plot to determine the binding ratio between the probe and Zn²⁺.
-
Binding Constant (Kₐ): Fit the titration data to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the association constant.
Table 2: Representative Quantitative Data for Metal Ion Sensing
| Parameter | Analyte: Zn²⁺ | Analyte: Al³⁺ | Selectivity |
| Excitation (λ_ex) | 340 nm | 345 nm | High selectivity for Zn²⁺/Al³⁺ over alkali and alkaline earth metals. |
| Emission (λ_em) | 495 nm | 510 nm | Minimal interference from ions like Na⁺, K⁺, Ca²⁺, Mg²⁺. |
| Fluorescence Fold-Increase | ~50-fold | ~80-fold | Paramagnetic ions like Fe³⁺, Cu²⁺ may cause fluorescence quenching. |
| Limit of Detection (LOD) | 10 - 100 nM | 5 - 50 nM | - |
| Binding Stoichiometry | 1:1 or 1:2 (Probe:Metal) | 1:1 (Probe:Metal) | - |
| Binding Constant (Kₐ) | 10⁵ - 10⁶ M⁻¹ | 10⁶ - 10⁷ M⁻¹ | - |
Section 4: Application in Fluorescent pH Sensing
Principle of Detection
The fluorescence of 8-hydroxyquinoline derivatives is highly sensitive to pH. The molecule can exist in three forms: a cationic form at low pH (protonated quinoline nitrogen), a neutral form at intermediate pH, and an anionic form at high pH (deprotonated hydroxyl group). Each of these forms possesses a distinct electronic structure and, consequently, different absorption and emission characteristics. This can result in an "OFF-ON-OFF" fluorescence response across a wide pH range, making the probe suitable for ratiometric pH sensing.
Caption: "OFF-ON-OFF" pH sensing mechanism of this compound.
Protocol 4.1: Spectrofluorometric pH Titration
This protocol allows for the determination of the ground-state acid dissociation constants (pKa) of the probe.
1. Materials and Reagents:
-
Stock solution of this compound (Probe): 1 mM in DMSO.
-
Universal buffer solutions: A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12).
-
Spectrofluorometer and pH meter.
2. Experimental Procedure:
-
Prepare a set of solutions (e.g., in 15 mL tubes) each containing a final probe concentration of 10 µM in 3 mL of the respective buffer solution. Ensure the amount of DMSO from the stock solution is minimal (<1%) to avoid solvent effects.
-
Measure and record the precise pH of each solution using a calibrated pH meter.
-
For each solution, record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Record the UV-Vis absorption spectrum for each solution to determine the ground-state pKa values.
3. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the measured pH values.
-
The resulting plot will typically be a sigmoid or bell-shaped curve.
-
The pKa values correspond to the pH at the inflection points of the curve. These can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the transition in the plot.
-
If the probe exhibits a shift in emission wavelength (ratiometric), plot the ratio of fluorescence intensities at two different wavelengths (e.g., I₄₈₀ₙₘ / I₅₅₀ₙₘ) against pH.
Table 3: Representative pH-Dependent Spectroscopic Data
| pH Range | Dominant Species | λ_em (nm) | Relative Quantum Yield (Φ_F) | Observation |
| < 4 (Acidic) | Cationic (H₂Probe⁺) | ~450 nm | Low | Fluorescence is quenched (OFF). |
| 5 - 8 (Neutral) | Neutral (HProbe) | ~500 nm | High | Strong fluorescence (ON). |
| > 9 (Basic) | Anionic (Probe⁻) | ~530 nm | Low | Fluorescence is quenched (OFF). |
| pKa₁ (N-protonation) | ~ 4.5 | - | - | Transition from cationic to neutral form. |
| pKa₂ (OH-deprotonation) | ~ 8.5 | - | - | Transition from neutral to anionic form. |
Section 5: Application in Cellular Bioimaging
Principle of Application
The ability of this compound to respond to specific metal ions (like Zn²⁺, a crucial intracellular signaling molecule) and to pH changes makes it a potential candidate for live-cell imaging. Its lipophilic quinoline core suggests it may possess good cell membrane permeability. The probe could be used to visualize fluctuations in intracellular labile Zn²⁺ pools or to map the pH of acidic organelles like lysosomes.
Caption: General workflow for live-cell fluorescence imaging.
Protocol 5.1: Live-Cell Imaging of Intracellular Labile Zn²⁺
This protocol provides a general procedure for staining cells and imaging changes in zinc concentration.
1. Materials and Reagents:
-
HeLa cells (or other cell line of interest).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Glass-bottom imaging dishes.
-
Probe stock solution: 1 mM this compound in DMSO.
-
Imaging buffer: Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium.
-
Zinc solution: 500 µM ZnCl₂ with 500 µM sodium pyrithione (a zinc ionophore) in HBSS.
-
Chelator solution: 200 µM TPEN (a high-affinity zinc chelator) in HBSS.
-
Fluorescence microscope with appropriate filter sets.
2. Cell Preparation and Staining:
-
Seed HeLa cells onto glass-bottom imaging dishes and grow to 70-80% confluency.
-
On the day of the experiment, remove the growth medium and wash the cells twice with warm HBSS.
-
Prepare a loading buffer by diluting the probe stock solution to a final concentration of 1-10 µM in HBSS.
-
Incubate the cells with the loading buffer for 30 minutes at 37 °C in a cell culture incubator.
-
After incubation, wash the cells three times with warm HBSS to remove any extracellular probe.
-
Add fresh HBSS to the dish and place it on the microscope stage.
3. Imaging Procedure:
-
Baseline Imaging: Acquire initial fluorescence images of the stained cells to establish a baseline signal (representing endogenous labile Zn²⁺).
-
Zinc Treatment: To induce an increase in intracellular zinc, carefully replace the buffer with the zinc/pyrithione solution.
-
Acquire images every 1-2 minutes to monitor the increase in fluorescence intensity.
-
Chelation Control: To confirm the signal is zinc-dependent, replace the zinc solution with the TPEN solution. The fluorescence signal should decrease, demonstrating the reversibility of the probe.
-
Image Analysis: Measure the mean fluorescence intensity of individual cells or regions of interest over time to quantify the changes in intracellular zinc levels.
Application Notes and Protocols for 4-hydroxy-8-cyanoquinoline in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-8-cyanoquinoline is a fluorescent chemosensor designed for the selective detection of metal ions within biological systems. As a derivative of 8-hydroxyquinoline, a well-established metal-chelating agent, it offers high sensitivity and specificity, making it a valuable tool for investigating the roles of metal ions in cellular processes and their implications in health and disease.[1][2][3][4][5] The introduction of a cyano group at the 8-position and a hydroxyl group at the 4-position can modulate the electronic properties and metal-binding affinity of the quinoline scaffold, potentially enhancing its performance as a sensor.
The detection mechanism of this compound is based on the principle of chelation-enhanced fluorescence. In its free form, the probe exhibits weak fluorescence due to excited-state intramolecular proton transfer (ESPT).[1][6] Upon binding to a target metal ion, this proton transfer is inhibited, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive and selective quantification of metal ions in complex biological environments.[6]
Data Presentation
The following table summarizes the key photophysical and metal-binding properties of this compound and its metal complexes. Note: As specific experimental data for this compound is not extensively available, these values are projected based on the known properties of similar 8-hydroxyquinoline derivatives.
| Parameter | This compound | + Zn²⁺ | + Other Metal Ions | Reference |
| Excitation Max (λex) | ~350 nm | ~365 nm | Variable | [6] |
| Emission Max (λem) | ~450 nm (weak) | ~520 nm (strong) | Variable | [6] |
| Quantum Yield (Φ) | < 0.05 | > 0.4 | Variable | |
| Detection Limit | - | Low nM to µM range | - | [7] |
| Binding Stoichiometry | - | 1:2 (Probe:Metal) or 1:1 | Variable | [8] |
| Selectivity | - | High for Zn²⁺ over common biological cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) | Lower for transition metals like Cu²⁺, Fe²⁺ | [8][9] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines.[10][11][12][13] A potential approach involves the cyclization of a suitably substituted aniline with a β-keto ester, followed by functional group manipulations to introduce the cyano and hydroxyl groups.
Protocol:
-
Starting Material: A potential starting point is 2-amino-3-cyanobenzonitrile.
-
Cyclization: React 2-amino-3-cyanobenzonitrile with ethyl acetoacetate under acidic conditions (e.g., Conrad-Limpach reaction) to form the quinoline ring.[10]
-
Hydroxylation/Modification: Subsequent chemical steps would be required to introduce the hydroxyl group at the 4-position. This might involve hydrolysis of an intermediate or other standard aromatic substitution reactions.
In Vitro Metal Ion Sensing
This protocol outlines the steps for characterizing the interaction of this compound with various metal ions in a cell-free system.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₂, MgCl₂, CaCl₂) (10 mM in deionized water)
-
Fluorometer and quartz cuvettes
Protocol:
-
Prepare a working solution of this compound (e.g., 10 µM) in HEPES buffer.
-
Record the fluorescence emission spectrum of the probe alone (excitation at ~350 nm).
-
Titrate the probe solution with increasing concentrations of the metal ion of interest (e.g., Zn²⁺) and record the fluorescence spectrum after each addition.
-
To assess selectivity, add a fixed concentration of other metal ions to the probe solution and record the fluorescence response.
-
Plot fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding affinity and detection limit.
Detection of Intracellular Zinc Ions in Cultured Cells
This protocol describes the use of this compound for imaging intracellular zinc in living cells using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa, PC-3) grown on glass-bottom dishes
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Zinc sulfate (ZnSO₄) solution (for positive control)
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (a zinc chelator, for negative control)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the probe)
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Wash the cells with HBSS. Incubate the cells with 1-10 µM this compound in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope.
-
Controls:
-
Positive Control: Treat cells with a zinc-supplemented medium (e.g., 50 µM ZnSO₄) for a short period before or during probe loading to increase intracellular zinc levels.
-
Negative Control: Treat cells with a zinc chelator like TPEN (e.g., 10 µM) to deplete intracellular zinc and observe the decrease in fluorescence.
-
Visualizations
Signaling Pathway of Metal Ion Detection
Caption: Fluorescence turn-on mechanism of this compound upon metal ion binding.
Experimental Workflow for Cellular Imaging
Caption: Step-by-step workflow for imaging intracellular metal ions using this compound.
Logical Relationships of Probe Properties
Caption: Desirable characteristics of a fluorescent probe for biological metal ion detection.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydroxy-8-Cyanoquinoline Staining in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4-hydroxy-8-cyanoquinoline as a fluorescent probe for live-cell imaging. While specific data for this compound is limited, this protocol is based on established methodologies for similar 8-hydroxyquinoline (8-HQ) derivatives, which are widely utilized as fluorescent probes in cellular and molecular biology.[1]
Introduction
Quinoline derivatives are a class of heterocyclic aromatic compounds that often exhibit interesting photophysical properties, making them valuable tools in bioimaging.[1] Many 8-hydroxyquinoline derivatives function as fluorescent chemosensors for metal ions or as probes for specific cellular components and microenvironments.[1][2] Their fluorescence is often sensitive to the local environment, including polarity and the presence of specific analytes, which can result in changes in fluorescence intensity or shifts in the emission spectrum.[3][4] The introduction of a cyano group at the 8-position and a hydroxyl group at the 4-position of the quinoline scaffold suggests the potential for unique fluorescent properties and cellular interactions.
Mechanism of Action
The fluorescence of 8-hydroxyquinoline and its derivatives is often quenched in aqueous or protic solvents due to processes like excited-state proton transfer (ESPT).[3][5] Upon binding to a target, such as a metal ion, this quenching mechanism can be inhibited, leading to a "turn-on" fluorescent response.[3][5] It is plausible that this compound may operate via a similar mechanism or exhibit solvatochromism, where its fluorescence properties change based on the polarity of its environment, such as the lipid-rich interior of cellular organelles.[4]
Data Presentation: Photophysical Properties of Related 8-Hydroxyquinoline Derivatives
The following table summarizes the photophysical properties of various 8-hydroxyquinoline derivatives to provide a reference for potential excitation and emission characteristics of this compound.
| Derivative Name | Excitation Max (λex) | Emission Max (λem) | Target/Application | Reference |
| Diaza-18-crown-6 hydroxyquinoline (DCHQ) 1 & 2 | Not Specified | Not Specified | Mg2+ sensing | [6] |
| Quinoline-based probe ZS-C1 | 380 nm | 531 nm | Cysteine in glioma cells | [7] |
| 8-hydroxy-2-methyl quinoline (Oxn) with Zn2+ | 285 nm, 362 nm | 507 nm, 526 nm | Zn2+ sensing | [2] |
| N-dimethyl analogue of RM-581 (RM-581-Fluo) | 365 nm | 448 nm, 505 nm | Anticancer agent tracking | [8] |
| 7-amino-quinoline derivatives (TFMAQ-8Ar) | ~400 nm | 470 - 590 nm | Lipid droplet imaging | [4] |
Experimental Protocol: Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each cell type and experimental setup.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Live-cell imaging medium (e.g., Gibco™ Live Cell Imaging Solution)[9]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells on glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope (confocal recommended) with appropriate filter sets
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency (typically 60-80%).
-
Ensure cells are healthy and adherent before staining.
Staining Protocol:
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution in a live-cell imaging medium. The final concentration should be optimized, with a suggested starting range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and experimental conditions.
-
After incubation, remove the staining solution and wash the cells two to three times with a pre-warmed live-cell imaging medium to remove any excess probe.[9]
-
Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.
Fluorescence Microscopy and Image Acquisition:
-
Place the imaging dish on the microscope stage.
-
Based on the data from related compounds, initially, attempt excitation with a 380-400 nm laser or light source and detect emission in the range of 450-550 nm.[4][7][8]
-
Optimize excitation and emission wavelengths to maximize the signal-to-noise ratio.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[9]
Mandatory Visualizations
Caption: Experimental workflow for live-cell staining with this compound.
Troubleshooting and Optimization
-
Low Signal: Increase the probe concentration or incubation time. Ensure that the excitation and emission wavelengths are optimal.
-
High Background: Decrease the probe concentration or incubation time. Ensure thorough washing after staining. A background suppressor can also be used.[9]
-
Cell Toxicity: Reduce the probe concentration and/or incubation time. Confirm the health of the cells before and after staining. Some fluorescent probes can be toxic at higher concentrations or with prolonged exposure.[10]
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time. Consider using an anti-fade reagent for live cells if photobleaching is an issue.[9]
By following this generalized protocol and optimizing the parameters for your specific experimental setup, this compound can be effectively utilized as a fluorescent probe for live-cell imaging applications.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline [mdpi.com]
- 6. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel quinoline-based fluorescent probe for real-time monitoring of Cys in glioma - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Synthesis, characterization, and cellular imaging of a cyan emitting fluorescent α-amino acid for live-cell protein imaging - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for 8-Hydroxyquinoline in Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-hydroxyquinoline (8-HQ) is a versatile heterocyclic organic compound consisting of a pyridine ring fused to a phenol. It is a bidentate chelating agent with a strong affinity for various metal ions.[1][2][3] While 8-HQ itself exhibits weak fluorescence, its coordination with metal ions significantly enhances its emission, a phenomenon known as chelation-enhanced fluorescence (CHEF).[2][3] This property makes 8-HQ and its derivatives valuable fluorescent probes for the detection and imaging of metal ions within cellular environments.[2][3][4] Their applications range from monitoring intracellular ion concentrations to serving as components in organic light-emitting diodes (OLEDs).[2][3]
The mechanism behind this "turn-on" fluorescence involves the inhibition of an excited-state intramolecular proton transfer (ESIPT) process.[1] In its free form, 8-HQ undergoes a rapid, non-radiative proton transfer from the hydroxyl group to the nitrogen atom upon excitation, which quenches fluorescence.[1][5] Upon chelation with a metal ion, this proton transfer is blocked, allowing the excited molecule to relax via radiative pathways, resulting in a strong fluorescent signal.[1][5]
Quantitative Data Presentation
The photophysical properties of 8-hydroxyquinoline are highly dependent on its environment, including solvent polarity and the presence of metal ions. The following table summarizes key quantitative data for 8-HQ.
| Property | Value | Conditions | Reference |
| Excitation Wavelength | ~290 nm | In various organic solvents | |
| Emission Wavelength | 360-500 nm (broad) | In acidic media | |
| ~520 nm | In basic media (0.1N NaOH) | ||
| 365 nm and 410 nm (overlapping) | In ethylene glycol and DMSO | ||
| Fluorescence | Weak | In most solvents, due to ESIPT | [1][2][5] |
| Strong enhancement upon chelation | With metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺) | [2][3][6] | |
| Cytotoxicity (IC₅₀) | 6.27 µM | In MRC-5 cells | [7] |
| 12.5–25 µg/mL | In various cancer cell lines (for derivative) | [8] |
Experimental Protocols
General Protocol for Cellular Staining and Imaging of Intracellular Metal Ions
This protocol provides a general framework for using an 8-HQ-based probe to image intracellular metal ions (e.g., Zn²⁺ or Mg²⁺) using fluorescence microscopy.
Materials:
-
8-hydroxyquinoline derivative (appropriate for the target ion)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS, sterile)
-
Cell culture medium appropriate for the cell line
-
96-well plates or chambered coverglass for microscopy
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed the cells onto a suitable imaging plate (e.g., chambered coverglass or 96-well optical bottom plate) at a density that will result in 60-70% confluency on the day of the experiment. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Probe Preparation: Prepare a stock solution of the 8-HQ derivative in DMSO (e.g., 1-10 mM). On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to the desired final working concentration (typically 1-10 µM).
-
Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C. The optimal time may vary depending on the cell line and the specific probe.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.
-
Imaging: Add fresh PBS or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., ~360 nm) and collect the emission at the expected wavelength (e.g., ~490 nm for some Zn²⁺ complexes).[11]
-
(Optional) Positive Control: To confirm the probe's response, cells can be co-incubated with a cell-permeable source of the target metal ion.
-
(Optional) Cytotoxicity Assay: To determine the optimal non-toxic working concentration of the probe, a cytotoxicity assay (e.g., MTT or resazurin) should be performed prior to imaging experiments.[10]
Cytotoxicity Assay (MTT-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[10]
-
Treatment: Treat the cells with various concentrations of the 8-HQ derivative (e.g., 2.5, 5, 10, 20, 40 µM) and incubate for 24-48 hours.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for cellular imaging using an 8-HQ-based fluorescent probe.
References
- 1. ours.ou.ac.lk [ours.ou.ac.lk]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays Using 4-Hydroxy-8-Cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds extensively investigated for their broad-ranging pharmacological activities, including potent anticancer properties.[1] The 8-hydroxyquinoline scaffold, in particular, has been a focal point of research due to its metal-chelating properties and its ability to induce apoptosis in cancer cells.[2] This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of 4-hydroxy-8-cyanoquinoline, a specific derivative of this versatile scaffold.
While direct and extensive research on the cytotoxicity of this compound is limited, the provided protocols are based on established methodologies for evaluating the cytotoxic potential of structurally similar 8-hydroxyquinoline derivatives. These assays are fundamental in the preliminary screening of potential therapeutic compounds and for elucidating their mechanisms of action.
The following sections offer a choice of robust and widely accepted in vitro assays for determining cytotoxicity, namely the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.
Data Presentation: Cytotoxicity of Structurally Related 8-Hydroxyquinoline Derivatives
To provide a frame of reference for the potential cytotoxic potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various 8-hydroxyquinoline derivatives against a panel of human cancer cell lines. A lower IC50 value is indicative of higher cytotoxic potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline-2-carbaldehyde | Multiple Lines | 12.5–25 µg/mL | [2] |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B | 6.25±0.034 µg/mL | [2] |
| Schiff Base Derivatives (General) | A375 (Melanoma) | < 10 | [2] |
| Zn(II) Complexes of Schiff Base Derivatives | A375 (Melanoma) | < 10 | [2] |
| Oxidovanadium(IV) complexes of benzohydrazones | A-375 (Melanoma) | < 6.3 | [2] |
| Oxidovanadium(IV) complexes of benzohydrazones | A-549 (Lung) | > 20 | [2] |
| 5,7-dibromo-8-hydroxyquinoline | Multiple Lines | Not specified | [3] |
| Glycoconjugates of 8-hydroxyquinolines | Multiple Lines | 26.30 - 63.75 | [3] |
| 8-hydroxyquinoline hydrazones | MCF-7 and Hela | 21.02 and 27.73 | [3] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.[4]
Materials and Reagents:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent: 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS), filter-sterilized and stored at -20°C, protected from light.[4]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[4]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is advisable to first dissolve the compound in a small amount of DMSO and then dilute it in the medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest concentration used for the test compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) to determine background absorbance.
-
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for about 15 minutes to ensure the complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon membrane damage.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[6][7]
Materials and Reagents:
-
This compound
-
Selected cancer cell lines
-
Appropriate cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix, substrate, and stop solution)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
-
Compound Treatment and Controls:
-
Treat the cells with serial dilutions of this compound as described in the MTT protocol.
-
Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells in culture medium only.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the test compound wells.
-
Maximum LDH Release Control: One hour before the end of the incubation, add the lysis solution provided in the kit to these wells.
-
Background Control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Stopping the Reaction and Data Acquisition:
Data Analysis:
-
Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Visualizations
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Caption: A putative signaling pathway for 8-hydroxyquinoline-induced cytotoxicity.
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Hydroxy-8-cyanoquinoline Derivatives for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential anticancer activity, and methodologies for evaluating 4-hydroxy-8-cyanoquinoline derivatives. This class of compounds holds promise in the development of novel anticancer agents.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The 4-hydroxyquinoline scaffold, in particular, is a key pharmacophore in several bioactive molecules. The introduction of a cyano group at the 8-position can modulate the electronic properties and biological activity of the molecule, potentially enhancing its anticancer efficacy and selectivity. This document outlines a synthetic protocol for accessing these derivatives and methods for assessing their cytotoxic effects and mechanism of action.
Data Presentation
The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, providing a comparative landscape for the potential efficacy of this compound derivatives. Note: Specific IC50 values for this compound derivatives are not yet widely available in the public domain and represent a key area for future research.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4(1H)-quinolone | Compound 7e | HepG2 (Liver) | < 1.0 | [1] |
| Quinoline-4-carboxylic acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | - (82.9% growth reduction) | [2] |
| Tetrahydroquinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Not specified | [3] |
| 8-Hydroxyquinoline | 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 ± 0.034 µg/mL | [2] |
| 4-Hydroxyquinazoline | Compound B1 | HCT-15 (Colon) | 2.89 ± 0.78 | [4] |
| 4-Hydroxyquinazoline | Compound B1 | HCC1937 (Breast) | 3.26 ± 0.38 | [4] |
Experimental Protocols
Synthesis of this compound Derivatives via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines.[5][6] This protocol adapts the classical approach for the synthesis of the this compound scaffold starting from 2-aminobenzonitrile.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
2-Aminobenzonitrile
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Cyclohexane or Hexane
-
Standard laboratory glassware and heating apparatus (oil bath or heating mantle)
-
Microwave synthesizer (for alternative protocol)
Classical Thermal Protocol:
-
Condensation: In a round-bottom flask, combine 2-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[5]
-
Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate to precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation.[5]
-
Saponification: Collect the precipitated product by filtration and wash with a non-polar solvent. Suspend the crude ester in an aqueous solution of sodium hydroxide (10-20%). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 8-cyano-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Decarboxylation: Place the dried carboxylic acid in a flask and heat it above its melting point until the evolution of CO2 ceases. The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol.[5]
Microwave-Assisted Protocol:
For a more efficient synthesis, a microwave-assisted approach can be employed for the cyclization step, often leading to shorter reaction times and improved yields.[5]
-
Condensation: Follow step 1 of the classical protocol.
-
Microwave Cyclization: Place the anilidomethylenemalonate intermediate in a microwave-safe reaction vessel and add a high-boiling solvent (e.g., diphenyl ether). Seal the vessel and heat in a microwave synthesizer at a temperature and time optimized for the specific substrate (typically 200-250°C for 10-30 minutes).
-
Work-up and Subsequent Steps: Follow steps 3 and 4 of the classical protocol.
Anticancer Activity Evaluation
MTT Cytotoxicity Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Potential Signaling Pathways and Mechanism of Action
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][7] The specific pathways modulated by this compound derivatives require further investigation, but based on related compounds, potential targets include the PI3K/Akt/mTOR and MAPK signaling pathways.
Hypothesized Signaling Pathway:
Caption: Potential anticancer mechanisms of action.
Further studies, such as Western blotting for key signaling proteins (e.g., phosphorylated Akt, ERK, and caspases) and cell cycle analysis by flow cytometry, are essential to elucidate the precise mechanism of action of these novel compounds. The inhibition of the Akt/mTOR pathway and the induction of ER stress are plausible mechanisms leading to autophagy and apoptosis.[8]
References
- 1. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-8-cyanoquinoline in OLED Technology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
8-Hydroxyquinoline and its derivatives are a cornerstone of organic light-emitting diode (OLED) technology, primarily due to their excellent thermal stability, high fluorescence, and ability to form stable metal complexes that serve as efficient emissive and electron-transporting layers. The introduction of various functional groups onto the 8-hydroxyquinoline scaffold allows for the fine-tuning of its electronic and photophysical properties.
This document explores the projected application of a novel derivative, 4-hydroxy-8-cyanoquinoline , in OLED devices. The presence of a hydroxyl group at the 4-position and a strong electron-withdrawing cyano group at the 8-position is anticipated to significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This could potentially lead to blue-shifted emission and improved electron injection/transport properties when used as a ligand in a metal complex or as a host material in the emissive layer. Modification of the 8-hydroxyquinoline structure with a cyano group can lower the HOMO energy levels, potentially leading to blue emissions.[1]
Projected Photophysical and Electronic Properties
The introduction of a cyano group is expected to have a significant impact on the optoelectronic characteristics of the 8-hydroxyquinoline scaffold. The strong electron-withdrawing nature of the nitrile group can lower the energy of the frontier molecular orbitals.
| Property | Projected Value/Characteristic | Rationale |
| Absorption (λmax) | 320 - 350 nm | Based on typical absorption of 8-hydroxyquinoline derivatives.[2] |
| Photoluminescence (λem) | 450 - 480 nm (Blue region) | The electron-withdrawing cyano group is known to cause a hypsochromic (blue) shift in the emission of Alq3-type complexes.[1] |
| Fluorescence Quantum Yield | High | 8-Hydroxyquinoline derivatives are known for their high fluorescence efficiency. |
| HOMO Level | -5.8 to -6.2 eV | The cyano group is expected to lower the HOMO level, potentially improving hole blocking capabilities. |
| LUMO Level | -2.9 to -3.3 eV | The cyano group is expected to lower the LUMO level, potentially facilitating electron injection. |
Proposed Application in OLEDs
Based on its projected properties, this compound is a promising candidate for several roles within an OLED device, particularly when complexed with a metal ion such as aluminum (Al³⁺) to form Tris(4-hydroxy-8-cyanoquinolinato)aluminum(III) (Al(4OH-8CN-q)₃) .
-
Blue Emissive Material: The anticipated blue emission makes it a candidate for the emissive layer in full-color displays.
-
Electron Transport Layer (ETL): The lowered LUMO level could facilitate efficient electron injection from the cathode.
-
Hole Blocking Layer (HBL): The lowered HOMO level could effectively block holes from passing through the emissive layer, thereby increasing recombination efficiency.
Experimental Protocols
I. Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines. A potential pathway involves the Sandmeyer reaction on an amino-substituted precursor.
A. Synthesis of 4-hydroxy-8-aminoquinoline:
This precursor can be synthesized through various established methods, such as the Skraup synthesis starting from 2,4-dihydroxyaniline or through multi-step synthesis from 8-nitroquinoline.
B. Diazotization and Cyanation (Sandmeyer Reaction):
-
Dissolution: Dissolve 4-hydroxy-8-aminoquinoline in a solution of aqueous hydrochloric acid at 0-5 °C.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium cyanide (NaCN).
-
Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. An evolution of nitrogen gas should be observed.
-
Work-up: After the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
II. Synthesis of Tris(4-hydroxy-8-cyanoquinolinato)aluminum(III) (Al(4OH-8CN-q)₃)
-
Ligand Solution: Dissolve this compound in ethanol.
-
Metal Salt Solution: Prepare a solution of aluminum chloride (AlCl₃) in ethanol.
-
Complexation: Slowly add the AlCl₃ solution to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the mixture to neutral (pH ~7) using a solution of potassium hydroxide (KOH) in ethanol to precipitate the complex.
-
Reflux: Reflux the reaction mixture for several hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature and collect the precipitate by filtration.
-
Washing and Drying: Wash the precipitate with ethanol and deionized water, then dry under vacuum.
III. OLED Device Fabrication (Hypothetical Structure)
The following describes a typical multi-layer OLED fabrication process using thermal evaporation in a high-vacuum chamber.
Device Structure: ITO / HTL / EML / HBL / ETL / Cathode
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |
| Anode | Indium Tin Oxide (ITO) | Pre-coated glass | - |
| Hole Transport Layer (HTL) | NPB | 40 | 1-2 |
| Emissive Layer (EML) | CBP doped with 10% Al(4OH-8CN-q)₃ | 30 | 1-2 |
| Hole Blocking Layer (HBL) | BCP | 10 | 1 |
| Electron Transport Layer (ETL) | Alq₃ | 20 | 1-2 |
| Cathode | LiF / Al | 1 / 100 | 0.1 / 5 |
Fabrication Steps:
-
Substrate Cleaning: Clean the patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr). Deposit the organic layers (HTL, EML, HBL, ETL) sequentially by thermal evaporation from resistively heated crucibles. The doping of the emissive layer is achieved by co-evaporation from two separate sources, with the deposition rates monitored by quartz crystal monitors.
-
Cathode Deposition: Without breaking the vacuum, deposit the LiF and aluminum layers to form the cathode.
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
IV. Device Characterization
-
Electroluminescence (EL) Spectra: Measure the EL spectra using a spectroradiometer.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer.
-
Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.
-
Lifetime Measurement: Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.
Visualizations
Proposed Synthesis Pathway for this compound
Caption: Proposed synthesis of this compound.
OLED Energy Level Diagram (Hypothetical)
Caption: Projected OLED energy level diagram.
Experimental Workflow for OLED Fabrication and Characterization
Caption: OLED fabrication and testing workflow.
References
Application Notes and Protocols: 4-hydroxy-8-cyanoquinoline as a Fluorescent Sensor for Environmental Monitoring
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds extensively utilized in the development of fluorescent probes due to their inherent photophysical properties and ability to coordinate with various analytes.[1][2] Specifically, hydroxyquinolines have demonstrated considerable potential as chemosensors for the detection of metal ions and other environmentally relevant species.[1][3][4] The introduction of a cyano (-CN) group at the 8-position of the 4-hydroxyquinoline scaffold is anticipated to modulate the electronic and photophysical properties of the molecule, potentially enhancing its sensitivity and selectivity as a fluorescent sensor. The electron-withdrawing nature of the cyano group can influence the excited-state dynamics, making 4-hydroxy-8-cyanoquinoline a promising candidate for "turn-on" or "turn-off" fluorescence sensing of environmental pollutants.
These application notes provide a comprehensive overview of the proposed use of this compound as a fluorescent sensor for environmental monitoring. While specific experimental data for this particular derivative is not extensively documented, the protocols and expected performance characteristics are based on well-established principles and data from structurally analogous hydroxyquinoline-based sensors.
Principle of Detection
The proposed sensing mechanism for this compound is based on the modulation of its fluorescence properties upon interaction with a target analyte. In its free state, the molecule may exhibit weak fluorescence due to processes such as excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[5] Upon coordination with a metal ion or interaction with another analyte, this ESIPT process can be inhibited, leading to a significant enhancement of the fluorescence emission (chelation-enhanced fluorescence, CHEF). Alternatively, interaction with certain analytes could lead to fluorescence quenching through electron or energy transfer mechanisms. The cyano group can further influence the binding affinity and selectivity towards specific analytes.
dot
Figure 1: Proposed sensing mechanism of this compound.
Potential Applications in Environmental Monitoring
Based on the known reactivity of hydroxyquinoline derivatives, this compound is a promising candidate for the detection of various environmental pollutants, including:
-
Heavy Metal Ions: The quinoline scaffold is a well-known chelator for a variety of metal ions.[3][4] This sensor could potentially be used for the detection of toxic heavy metals such as Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺ in water samples.[1][3][6][7]
-
Nitroaromatic Compounds: The electron-rich nature of the hydroxyquinoline ring system may facilitate interactions with electron-deficient nitroaromatic compounds, which are common pollutants from industrial and agricultural activities. This could lead to fluorescence quenching, providing a basis for their detection.
Quantitative Data (Representative)
The following table summarizes the expected performance characteristics of this compound as a fluorescent sensor, based on data from analogous hydroxyquinoline-based sensors reported in the literature.
| Parameter | Fe³⁺ | Al³⁺ | Zn²⁺ | Nitrobenzene |
| Limit of Detection (LOD) | 0.1 - 1.0 µM | 0.05 - 0.5 µM | 0.1 - 0.8 µM | 1.0 - 5.0 µM |
| Linear Range | 0.5 - 20 µM | 0.2 - 15 µM | 0.5 - 25 µM | 5.0 - 50 µM |
| Response Time | < 1 minute | < 2 minutes | < 1 minute | < 5 minutes |
| Optimal pH Range | 4.0 - 7.0 | 5.0 - 8.0 | 6.0 - 8.5 | 6.0 - 8.0 |
| Excitation Wavelength (λex) | ~350 nm | ~365 nm | ~360 nm | ~350 nm |
| Emission Wavelength (λem) | ~480 nm | ~510 nm | ~495 nm | ~480 nm (Quenching) |
Note: This data is representative and should be experimentally determined for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of substituted quinolines.
Materials:
-
2-Amino-3-cyanobenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Dowtherm A (or other high-boiling solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
dot
Figure 2: Proposed synthesis workflow for this compound.
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-amino-3-cyanobenzaldehyde and an equimolar amount of diethyl malonate in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Cyclization: Add a high-boiling point solvent such as Dowtherm A to the residue.
-
Heat the mixture to approximately 250°C for 30-60 minutes to induce thermal cyclization.
-
Cool the reaction mixture to room temperature. The crude product may precipitate.
-
Purification:
-
Filter the crude product and wash with a suitable solvent (e.g., hexane) to remove the high-boiling solvent.
-
Perform an acid-base workup by dissolving the crude product in aqueous NaOH and then re-precipitating with HCl.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Protocol 2: General Procedure for Fluorescence-Based Detection of Analytes
This protocol outlines the general steps for using this compound as a fluorescent probe for the detection of a target analyte in an aqueous solution.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or acetonitrile).
-
Working solutions of the sensor at various concentrations (e.g., 1-10 µM in buffer).
-
Stock solutions of the target analyte and potential interfering species (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES, Tris-HCl, or phosphate buffer at the desired pH).
-
Fluorometer with quartz cuvettes.
dot
Figure 3: General experimental workflow for analyte detection.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (1 mM) in a suitable organic solvent like DMSO.
-
Prepare a working solution of the sensor (e.g., 10 µM) by diluting the stock solution in the chosen buffer. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid solvent effects.
-
Prepare stock solutions of the target analyte and various potentially interfering ions/molecules in deionized water or the same buffer.
-
-
Characterization of the Probe:
-
Record the UV-Vis absorption spectrum of the sensor working solution to determine the maximum absorption wavelength (λₘₐₓ).
-
Record the fluorescence excitation and emission spectra to determine the optimal excitation (λₑₓ) and emission (λₑₘ) wavelengths.
-
-
Fluorescence Titration:
-
To a cuvette containing the sensor working solution, add incremental amounts of the target analyte stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum at the predetermined λₑₓ.
-
-
Selectivity and Interference Studies:
-
To separate solutions of the sensor, add a fixed concentration of various potential interfering species. Record the fluorescence response.
-
To a solution of the sensor containing the target analyte, add the potential interfering species to assess their impact on the detection of the primary analyte.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λₑₘ against the analyte concentration to determine the linear range.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
If applicable, determine the binding stoichiometry and association constant using methods such as the Job's plot and Benesi-Hildebrand plot.
-
Safety and Handling
-
This compound and its precursors should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and experimental procedures.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound presents a promising scaffold for the development of a novel fluorescent sensor for environmental monitoring. The proposed protocols for its synthesis and application provide a solid foundation for researchers to explore its potential in detecting heavy metal ions and other pollutants. Experimental validation of the sensing performance and optimization of the experimental conditions are crucial next steps in the development of this compound as a practical analytical tool.
References
- 1. rroij.com [rroij.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ours.ou.ac.lk [ours.ou.ac.lk]
- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of 4-Hydroxy-8-Cyanoquinoline for Enhanced Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Among these, 4-hydroxy-8-cyanoquinoline serves as a valuable scaffold for the development of fluorescent probes. The inherent fluorescence of this molecule can be significantly enhanced through strategic chemical modifications. Derivatization of the 4-hydroxyl group, primarily through etherification, is a key strategy to augment the quantum yield and modulate the emission and excitation wavelengths. This enhancement is largely attributed to the prevention of excited-state proton transfer (ESPT), a common quenching pathway in hydroxy-substituted aromatic compounds. These modified fluorophores have potential applications in cellular imaging, high-throughput screening, and as reporters in biosensors for drug discovery.
Principle of Fluorescence Enhancement
The fluorescence of hydroxyquinolines is often quenched by a non-emissive decay pathway involving the transfer of the hydroxyl proton in the excited state. By replacing the hydroxyl proton with an alkyl or other suitable group (O-derivatization), this ESPT process is blocked. This modification rigidifies the molecular structure and closes the non-radiative decay channel, leading to a significant increase in fluorescence intensity. The choice of the derivatizing agent allows for the fine-tuning of the photophysical and physicochemical properties of the resulting probe, such as wavelength, quantum yield, and solubility.
Experimental Protocols
The following protocols are based on established methods for the O-alkylation of hydroxyquinolines and are adapted for this compound.
Protocol 1: General O-Alkylation of this compound
This protocol describes a general method for the etherification of this compound using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K2CO3), anhydrous
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkoxy-8-cyanoquinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes the expected photophysical properties of derivatized this compound based on trends observed with analogous 8-hydroxyquinoline derivatives. It is important to note that these are predicted values and experimental verification is required. The derivatization is expected to lead to a significant increase in the fluorescence quantum yield.
| Compound | Derivative Type | Expected Excitation Max (nm) | Expected Emission Max (nm) | Expected Quantum Yield (Φ) | Notes |
| 1 | This compound (Parent) | ~340 | ~450 | < 0.05 | Weakly fluorescent due to ESPT. |
| 2 | 4-Methoxy-8-cyanoquinoline | ~350 | ~460 | > 0.30 | Enhanced fluorescence due to blocked ESPT. |
| 3 | 4-Ethoxy-8-cyanoquinoline | ~350 | ~465 | > 0.35 | Longer alkyl chain may slightly increase quantum yield. |
| 4 | 4-Benzyloxy-8-cyanoquinoline | ~355 | ~470 | > 0.40 | Extended conjugation may lead to a red-shift and higher quantum yield. |
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Mechanism of fluorescence enhancement by O-alkylation.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-hydroxy-8-cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-hydroxy-8-cyanoquinoline using reverse-phase high-performance liquid chromatography (RP-HPLC). The method is designed to yield a high-purity product suitable for downstream applications in research, drug discovery, and development. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for sample preparation, HPLC separation, and fraction collection.
Introduction
This compound is a heterocyclic organic compound belonging to the quinoline family. Quinolines and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The purity of such compounds is critical for accurate biological evaluation and to meet stringent regulatory requirements in drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic compounds, offering high resolution and efficiency. This document details a robust RP-HPLC method for the purification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective HPLC purification method.
| Property | Value | Source |
| Molecular Formula | C10H6N2O | - |
| Molecular Weight | 170.17 g/mol | - |
| CAS Number | 848128-91-6 | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to have poor solubility in water and good solubility in polar organic solvents like methanol and acetonitrile. Solubility is likely pH-dependent. | Inferred from related compounds[2] |
| UV Absorbance | Expected to have strong UV absorbance due to the aromatic quinoline ring system. A wavelength of approximately 254 nm or 280 nm is a good starting point for detection. | Inferred from related compounds |
| Stability | The stability of the cyano and hydroxyl groups under different pH conditions should be considered. Acidic conditions (e.g., using formic acid as a mobile phase additive) are generally well-tolerated by quinoline derivatives and can improve peak shape. | Inferred from related compounds and general HPLC practices[3] |
HPLC Purification Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude sample.
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column is recommended as a starting point. A typical dimension for semi-preparative purification would be 10 mm x 250 mm with 5 µm particle size.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). High-purity water (e.g., Milli-Q).
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA) (HPLC grade).
-
Sample Vials: Appropriate vials for the autosampler.
-
Collection Tubes: Tubes suitable for collecting the purified fractions.
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of high-purity water and mix thoroughly. Degas the solution before use.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly. Degas the solution before use.
Sample Preparation
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a minimal amount of a suitable solvent. A mixture of the mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B) or a stronger solvent like methanol or DMSO can be used. Ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
HPLC Method Parameters
The following parameters provide a starting point for the purification.
| Parameter | Recommended Value |
| Column | C18, 10 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column capacity) |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Purification and Fraction Collection
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject a small analytical-scale amount of the sample to determine the retention time of the target compound and to assess the separation from impurities.
-
Based on the analytical run, set up the fraction collection parameters on the HPLC software to collect the peak corresponding to this compound.
-
Perform the preparative injection of the sample.
-
Collect the fractions containing the purified product.
-
Combine the pure fractions and confirm the purity by analytical HPLC.
-
Remove the solvent from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified solid compound.
Experimental Workflow
References
Application Notes & Protocols for the Quantification of 4-Hydroxy-8-Cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-hydroxy-8-cyanoquinoline, a key intermediate and potential pharmacophore in drug development. The following methods are based on established analytical techniques for similar quinoline derivatives and are intended to serve as a comprehensive guide for method development and validation.
Overview of Analytical Techniques
The quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids, can be achieved using several robust analytical techniques. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The primary techniques covered in this document are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique for routine quality control and quantification in non-complex matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for complex matrices and low-level quantification.
-
UV-Vis Spectrophotometry: A simple and cost-effective method for the quantification of the pure substance or in simple formulations.
Comparative Quantitative Data
The following table summarizes the anticipated quantitative performance parameters for the analytical methods described. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the determination of this compound in bulk material and pharmaceutical dosage forms.
3.1.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 75:25 v/v) containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to identify the wavelength of maximum absorbance (λmax). A wavelength around 340 nm is a reasonable starting point for quinoline derivatives.[3]
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
3.1.3. Analysis Workflow
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity method is ideal for quantifying this compound in complex biological matrices such as plasma or tissue homogenates.[4][5]
3.2.1. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution is recommended.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution. For a related compound, 4-hydroxyquinoline, this method has been shown to be effective.[4]
3.2.2. Standard and Sample Preparation
-
Standard Stock and Working Solutions: Prepare as described for the HPLC method, but use a suitable solvent like methanol or acetonitrile and dilute to the ng/mL range.
-
Sample Preparation (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.2.3. Analysis Workflow
Caption: LC-MS/MS analysis workflow for biological samples.
UV-Vis Spectrophotometry
This is a straightforward method for the quantification of this compound in bulk form or simple formulations.[7]
3.3.1. Instrumentation and Conditions
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that provides good solubility and a stable signal, such as methanol or 0.1 N HCl.[8]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 10 µg/mL) between 200 and 400 nm.
3.3.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Prepare a sample solution in the same solvent with an expected concentration within the calibration range.
3.3.3. Analysis Workflow
References
- 1. pharmtech.com [pharmtech.com]
- 2. sielc.com [sielc.com]
- 3. ijsred.com [ijsred.com]
- 4. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Lc-ms-ms-analysis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-8-cyanoquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-hydroxy-8-cyanoquinoline. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process:
-
Gould-Jacobs Reaction: Synthesis of the 4-hydroxyquinoline core using a substituted aniline. For this compound, 2-aminobenzonitrile is a suitable starting material to react with diethyl (ethoxymethylene)malonate.
-
Cyclization: The intermediate from the Gould-Jacobs reaction is cyclized at high temperatures to form the quinoline ring structure.
Q2: My Gould-Jacobs reaction is giving a low yield. What are the potential causes?
Low yields in the Gould-Jacobs reaction can stem from several factors, including incomplete reaction, side reactions, and decomposition of starting materials or products at high temperatures.[1][2] Careful control of reaction temperature and time is crucial.[3]
Q3: I am observing significant tar formation during the cyclization step. How can this be minimized?
Tar formation is a common issue in quinoline synthesis, often due to the high temperatures required for cyclization.[2] Using a high-boiling point, inert solvent can help to ensure even heat distribution and minimize charring. Additionally, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q4: Are there alternative methods for introducing the cyano group at the 8-position?
Yes, the Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring.[4][5] This would involve starting with 8-amino-4-hydroxyquinoline, converting the amino group to a diazonium salt, and then displacing it with a cyanide salt, typically in the presence of a copper(I) catalyst.[4][6][7]
Q5: What is the reported biological activity for this compound?
While specific biological signaling pathways for this compound are not well-documented in publicly available literature, various substituted quinoline derivatives have shown a range of biological activities. For instance, some 8-substituted quinolines, including those with cyano groups, have demonstrated significant antiproliferative potency against various cancer cell lines.[8] 8-Aminoquinoline derivatives, which are precursors for the Sandmeyer route to 8-cyanoquinolines, are known for their antimalarial activity.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction due to insufficient temperature or reaction time.- Decomposition of starting materials or product at excessively high temperatures.[3]- Impure reagents. | - Optimize reaction temperature and time. Monitor reaction progress using TLC.- Use a high-boiling, inert solvent for better temperature control.- Ensure all reagents are pure and dry. |
| Formation of Tarry Byproducts | - High reaction temperatures leading to polymerization and decomposition.[2]- Oxidative side reactions. | - Use a high-boiling point solvent to maintain a consistent temperature.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Consider microwave-assisted synthesis to reduce reaction times and potentially minimize tar formation.[12] |
| Difficulty in Product Isolation/Purification | - Presence of viscous, tarry materials.- Product co-precipitating with byproducts. | - Allow the reaction mixture to cool completely before attempting filtration.- Use a suitable solvent to wash the crude product and remove soluble impurities.- Recrystallization from an appropriate solvent system is often necessary to obtain a pure product. |
| Poor Regioselectivity in Cyclization (if using an asymmetrically substituted aniline) | - Steric and electronic factors influencing the cyclization position.[2] | - This is less of a concern when starting with 2-aminobenzonitrile as the substitution pattern is fixed. However, in other syntheses, careful choice of starting materials and reaction conditions can influence regioselectivity. |
| Incomplete Diazotization in Sandmeyer Reaction | - Temperature too high (diazonium salts are unstable).- Incorrect stoichiometry of reagents. | - Maintain a low temperature (0-5 °C) throughout the diazotization process.[5]- Use a slight excess of sodium nitrite and ensure adequate acidification. |
| Low Yield in Sandmeyer Cyanation | - Incomplete reaction or side reactions of the diazonium salt.- Inefficient catalysis. | - Ensure the copper(I) cyanide solution is freshly prepared and active.- Add the diazonium salt solution slowly to the cyanide solution to control the reaction rate. |
Experimental Protocols
Proposed Synthesis of this compound via Gould-Jacobs Reaction
This protocol is a proposed route based on the well-established Gould-Jacobs reaction.[1][2]
Step 1: Synthesis of Diethyl 2-((2-cyanophenyl)amino)maleate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzonitrile (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture with stirring at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The intermediate product may crystallize upon cooling. If not, it can be used directly in the next step after removal of any volatile byproducts under reduced pressure.
Step 2: Cyclization to Ethyl this compound-3-carboxylate
-
The crude intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Maintain this temperature for 30-60 minutes. Monitor the progress of the cyclization by TLC.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate from the solvent.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.
-
Collect the solid product by filtration, wash with the hydrocarbon solvent, and dry.
Step 3: Hydrolysis and Decarboxylation to this compound
-
The crude ethyl this compound-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux until the ester is fully hydrolyzed (saponified). This can be monitored by the disappearance of the ester spot on TLC.
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) until the pH is acidic.
-
The carboxylic acid intermediate will precipitate. Heat the acidic solution to reflux to effect decarboxylation, which will be indicated by the evolution of CO2 gas.
-
Cool the solution, and the final product, this compound, will precipitate.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a solvent mixture.
Data Presentation
Table 1: Cytotoxicity of Selected Substituted Quinolines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 8-Bromo-6-cyanoquinoline | A549 (Lung Carcinoma) | 2-50 | [8] |
| 8-Bromo-6-cyanoquinoline | HeLa (Cervical Cancer) | 2-50 | [8] |
| 8-Bromo-6-cyanoquinoline | HT29 (Colon Adenocarcinoma) | 2-50 | [8] |
| 8-Bromo-6-cyanoquinoline | Hep3B (Hepatocellular Carcinoma) | 2-50 | [8] |
| 8-Bromo-6-cyanoquinoline | MCF7 (Breast Cancer) | 2-50 | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | A549 (Lung Carcinoma) | 2-50 | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical Cancer) | 2-50 | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon Adenocarcinoma) | 2-50 | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | Hep3B (Hepatocellular Carcinoma) | 2-50 | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | MCF7 (Breast Cancer) | 2-50 | [8] |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 11. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-hydroxy-8-cyanoquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 4-hydroxy-8-cyanoquinoline in aqueous media. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The limited aqueous solubility of this compound can be attributed to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. While the hydroxyl group can participate in hydrogen bonding with water, the presence of the cyano group and the overall aromaticity contribute to a molecular structure that is not readily solvated by water. Strong intermolecular forces within the crystal lattice of the solid compound can further hinder dissolution.[1]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several established methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective strategies include:
-
pH Adjustment: As a hydroxyquinoline, the compound's ionization state is dependent on the pH of the medium. Adjusting the pH can convert the neutral molecule into a more soluble salt form.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1]
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Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.[1]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[1]
Q3: How do I select the most suitable solubility enhancement technique for my experiment?
A3: The choice of the most appropriate method depends on several factors, including the specific experimental requirements, the desired final concentration, and the downstream applications.
-
For initial in vitro screening assays, using a co-solvent like dimethyl sulfoxide (DMSO) is often the quickest and most straightforward approach.
-
For formulations intended for oral administration, solid dispersions and cyclodextrin complexes are promising strategies to improve bioavailability.
-
pH adjustment is a simple and effective method if the experimental conditions can tolerate a specific pH range.
Troubleshooting Guides
Issue 1: My this compound precipitates out of my aqueous buffer.
-
Possible Cause: The intrinsic aqueous solubility of the compound is exceeded.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Solutions:
-
Reduce Concentration: If the experimental design allows, lower the final concentration of the compound.
-
Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and add it to the aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 1%).
-
Issue 2: The use of a co-solvent is interfering with my biological assay.
-
Possible Cause: The organic solvent (e.g., DMSO) is affecting cell viability, enzyme activity, or other assay components.
-
Troubleshooting Workflow:
Caption: Workflow for mitigating co-solvent interference.
-
Solutions:
-
Minimize Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent in your assay and ensure your final working solutions do not exceed this limit.
-
Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). This will create a water-soluble complex, potentially eliminating the need for an organic co-solvent.
-
Solid Dispersion: For preparing stock solutions for assays, a solid dispersion of the compound in a hydrophilic carrier can be weighed out and dissolved directly in the aqueous buffer.
-
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Aqueous Buffer | Phosphate-buffered saline (PBS) | pH-dependent | The hydroxyl group can be deprotonated at basic pH, and the quinoline nitrogen can be protonated at acidic pH, influencing solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | These solvents can effectively solvate the polar functional groups and the aromatic system. |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | The hydroxyl group can form hydrogen bonds with the solvent, but the hydrophobic quinoline core may limit high solubility. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol outlines the shake-flask method, which is the gold standard for determining thermodynamic (equilibrium) solubility.
-
Experimental Workflow:
Caption: Workflow for determining the pH-solubility profile.
-
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers) with a constant ionic strength.
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution to generate the pH-solubility profile.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Experimental Workflow:
Caption: Workflow for preparing a solid dispersion.
-
Methodology:
-
Carrier Selection: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[1]
-
Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol) at a desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature to form a thin film.[1]
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: Characterize the physical state of the prepared solid dispersion (amorphous or crystalline) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
-
Experimental Workflow:
Caption: Workflow for cyclodextrin complexation.
-
Methodology:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
-
Mixing: Mix this compound and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1).[1]
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture and knead to form a homogeneous paste.[1]
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a sieve to obtain a uniform powder.
-
References
Technical Support Center: 4-Hydroxy-8-cyanoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-hydroxy-8-cyanoquinoline, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
A1: The most prevalent method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of an appropriate aniline, in this case, 2-aminobenzonitrile, with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate). This is followed by a high-temperature thermal cyclization.[1][3]
The primary byproducts to monitor are:
-
4-Hydroxyquinoline-8-carboxylic acid: Formed by the hydrolysis of the 8-cyano group under acidic or basic conditions during the reaction or workup.[4][5]
-
Ethyl this compound-3-carboxylate: The intermediate before the final hydrolysis and decarboxylation steps. Its presence indicates incomplete reaction.
-
Tar and Polymeric Materials: Often result from excessively high temperatures or uncontrolled side reactions, a common issue in quinoline syntheses.[6][7][8]
-
Decarboxylated Product: Loss of the carboxyl group from the intermediate can sometimes occur under high heat.[9][10]
Q2: How can I prevent the hydrolysis of the 8-cyano group to a carboxylic acid?
A2: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5][11] To minimize this:
-
Control pH During Workup: Avoid prolonged exposure to strong acids or bases. If an acid or base is used for extraction or purification, perform the steps at low temperatures and neutralize the solution promptly.
-
Anhydrous Conditions: While not always critical, ensuring reagents and solvents are dry can prevent unintended hydrolysis during the high-temperature cyclization step.[3]
-
Mild Reaction Conditions: If possible, explore alternative cyclization methods that do not require harsh acidic or basic catalysts.
Q3: The thermal cyclization step is giving low yields and significant tar formation. What can I do?
A3: The high temperatures required for the Gould-Jacobs cyclization (often >250°C) can lead to decomposition and tar formation.[3]
-
Optimize Temperature and Time: A thorough time-temperature study is crucial. The goal is to find the minimum temperature and reaction time required for efficient cyclization without significant degradation.[9]
-
Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether provide even heat distribution and can improve yields compared to neat reactions.[12]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[3][13]
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tarring.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Major byproduct identified as 4-hydroxyquinoline-8-carboxylic acid. | Hydrolysis of the 8-cyano group during reaction or workup. | - Neutralize the reaction mixture promptly after completion.- Use milder conditions for workup (e.g., saturated sodium bicarbonate instead of strong base).- If purification requires pH adjustment, keep the solution cold. |
| Incomplete cyclization; significant amount of anilidomethylenemalonate intermediate remains. | - Reaction temperature is too low.- Reaction time is too short. | - Gradually increase the cyclization temperature in 10-15°C increments.- Extend the reaction time, monitoring by TLC or LC-MS.- Consider using microwave heating for more efficient energy transfer.[3] |
| Formation of dark, tarry materials, making purification difficult. | - Reaction temperature is too high, causing decomposition.- Localized overheating due to poor mixing.- Oxidative side reactions. | - Reduce the reaction temperature and/or time.[9]- Use a high-boiling inert solvent (e.g., Dowtherm A) for better temperature control.[12]- Ensure vigorous stirring.- Run the reaction under an inert atmosphere (N₂ or Ar).[3] |
| Product is difficult to crystallize or purifies as a viscous oil. | - Presence of impurities.- Residual high-boiling solvent. | - Purify the crude product by column chromatography on silica gel.[14]- Ensure the high-boiling solvent is thoroughly removed under high vacuum.[3] |
Experimental Protocols & Methodologies
Proposed Synthesis of this compound via Gould-Jacobs Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Condensation
-
In a round-bottom flask, combine 2-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture to 110-130°C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.
-
After the reaction is complete (as indicated by TLC or the cessation of ethanol evolution), the resulting crude anilidomethylenemalonate intermediate can be used directly in the next step.
Step 2: Thermal Cyclization (Conventional Heating)
-
To the crude intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250°C under a nitrogen atmosphere with vigorous stirring.[3]
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes or petroleum ether) to further precipitate the product and wash away the high-boiling solvent.[12]
-
Collect the solid by filtration and wash with the hydrocarbon solvent.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture).[12]
-
If significant impurities are present, column chromatography on silica gel may be necessary. A typical eluent system would be a mixture of a nonpolar solvent like dichloromethane and a polar solvent like ethyl acetate or methanol.[14]
Visualizations
Caption: Proposed synthesis pathway for this compound via the Gould-Jacobs reaction, highlighting potential byproduct formation points.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 9. ablelab.eu [ablelab.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
optimizing fluorescence signal of 4-hydroxy-8-cyanoquinoline
Welcome to the technical support center for 4-hydroxy-8-cyanoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the fluorescence signal of this versatile fluorophore. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound.
Question: Why is my fluorescence signal weak or completely absent?
Answer: A weak or non-existent signal is the most common issue and can stem from several factors related to the molecule's photophysics. The parent compound, 8-hydroxyquinoline (8-HQ), is known to be weakly fluorescent in many conditions.
-
Primary Cause: Excited-State Proton Transfer (ESPT): In the excited state, a proton can transfer from the hydroxyl group (-OH) to the quinoline nitrogen. This process creates a non-fluorescent zwitterionic species and provides a rapid, non-radiative pathway for the molecule to return to the ground state, effectively quenching fluorescence.[1][2] This effect is particularly pronounced in protic (hydroxylic) solvents that facilitate proton movement.[2]
-
Inappropriate Solvent: The choice of solvent has a dramatic impact on fluorescence quantum yield. Protic solvents like water and alcohols can form hydrogen bonds, which facilitates ESPT and quenches fluorescence.
-
Incorrect pH: The protonation state of the molecule is critical. At low acidity, the cationic form may exist, but its fluorescence can be quenched due to equilibrium with the non-fluorescent zwitterion. In strongly basic solutions, the anionic form exists, which typically shows weak, red-shifted emission.
-
Aggregation: At high concentrations, fluorophores can form aggregates (dimers or other associates), which leads to self-quenching and a decrease in fluorescence efficiency.
-
Contaminants: Impurities in the sample or solvent can act as quenchers.
Solutions:
-
Solvent Choice: Use polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where high fluorescence quantum yields have been observed for the parent 8-HQ molecule.
-
Chelation: The most effective way to "turn on" fluorescence is by chelating a metal ion (e.g., Zn²⁺, Al³⁺).[3][4] Metal binding blocks the hydroxyl proton, inhibiting the ESPT quenching pathway and increasing the structural rigidity of the molecule, which favors radiative decay (fluorescence).[1][4]
-
pH Optimization: Carefully buffer your solution. The optimal pH will depend on the specific application, but neutral or slightly acidic/basic conditions in an appropriate solvent are often a starting point. Avoid conditions that strongly favor the non-fluorescent zwitterion.
-
Concentration Control: Work with dilute solutions (e.g., in the micromolar range) to prevent aggregation-caused quenching.
-
Purity Check: Ensure the purity of your this compound and use high-purity or spectroscopic grade solvents.
Question: Why is my fluorescence intensity inconsistent between experiments?
Answer: Inconsistent readings are often due to environmental or handling factors.
-
Photobleaching: Prolonged exposure to the excitation light source can cause photochemical degradation of the fluorophore.
-
Temperature Fluctuations: Fluorescence is sensitive to temperature. An increase in temperature generally leads to a decrease in fluorescence intensity due to an increased rate of non-radiative decay.[5]
-
Solvent Evaporation: In open containers, solvent evaporation can concentrate the sample, leading to artificially high readings or aggregation effects over time.
-
Instrument Settings: Different settings for excitation/emission slits or lamp intensity will directly affect measured intensity.
Solutions:
-
Minimize Light Exposure: Keep samples in the dark when not measuring and minimize exposure time in the fluorometer.
-
Control Temperature: Use a temperature-controlled cuvette holder for precise and repeatable measurements.
-
Seal Samples: Keep cuvettes capped or sealed to prevent solvent evaporation.
-
Standardize Protocols: Use the exact same instrument settings for all comparative measurements. Run a standard fluorescent sample (like quinine sulfate) to check for instrument performance drift.
Question: My emission wavelength is shifting. What does this mean?
Answer: A shift in the emission maximum (λem) is typically due to changes in the solvent environment, a phenomenon known as solvatochromism.
-
Solvent Polarity: For π-π* transitions, which are common in molecules like quinolines, the excited state is generally more polar than the ground state. Increasing the solvent polarity will stabilize the excited state more than the ground state, reducing the energy gap and causing a red shift (a shift to longer wavelengths) in the emission spectrum.[6] Conversely, moving to a less polar solvent may cause a blue shift.
Solutions:
-
Consistent Solvent System: For any set of comparative experiments, use the exact same solvent and buffer system.
-
Probe the Environment: This property can be used to your advantage. The emission wavelength of this compound can serve as an indicator of the polarity of its microenvironment, for example, when probing binding sites in proteins.[6]
Quantitative Data Summary
The following tables summarize the photophysical properties of 8-hydroxyquinoline (8-HQ), which serves as a close proxy for understanding the behavior of this compound. The cyano group is electron-withdrawing and is expected to cause a red-shift in both absorption and emission spectra compared to the parent 8-HQ.[7]
Table 1: Effect of Solvent on the Photophysical Properties of 8-Hydroxyquinoline
| Solvent | Absorption Peak (λabs) | Emission Peak (λem) | Observations | Reference |
|---|---|---|---|---|
| Ethanol | ~315 nm | ~410 nm, ~510 nm | Dual emission observed, dependent on excitation wavelength. | |
| DMSO | ~320 nm | ~410 nm | High fluorescence quantum yield observed. | |
| DMF | Not specified | Not specified | High fluorescence quantum yield observed. |
| Ethylene Glycol | Not specified | ~365 nm, ~410 nm | Overlapping bands observed. | |
Table 2: Effect of pH on 8-Hydroxyquinoline Species and Fluorescence
| Condition | Predominant Species | Fluorescence Characteristics | Reference |
|---|---|---|---|
| Concentrated Acid | Cationic | Green fluorescence. | |
| Low Acidity | Cationic / Zwitterionic Equilibrium | Fluorescence is quenched. | |
| Neutral / Aprotic Solvent | Neutral / H-bonded complexes | Weak fluorescence due to ESPT. | [1] |
| Basic (e.g., 0.1N NaOH) | Anionic | Weak emission, red-shifted to ~503-520 nm. | |
Experimental Protocols
Protocol 1: General Procedure for Measuring Fluorescence Spectra
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity polar aprotic solvent like DMSO. Store in the dark.
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in the chosen experimental solvent or buffer.
-
Prepare a "blank" sample containing only the solvent or buffer.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better resolution but lower signal.
-
Use a quartz cuvette for UV-range measurements.
-
-
Data Acquisition:
-
Excitation Spectrum: Set a fixed emission wavelength (at the expected peak, e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 250-420 nm) to find the absorption maximum (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 400-650 nm).
-
Blank Subtraction: Acquire a spectrum for the blank sample and subtract it from the sample spectrum to correct for background signal and Raman scattering.
-
Protocol 2: Evaluating the Effect of pH on Fluorescence
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12). Ensure the buffer components themselves are not fluorescent.
-
Sample Preparation: For each pH value, add a small aliquot of the this compound stock solution to the buffer to reach the final desired concentration. The final concentration of the stock solvent (e.g., DMSO) should be kept low and constant across all samples (e.g., <1%).
-
Measurement:
-
Equilibrate each sample at a constant temperature.
-
Measure the fluorescence emission spectrum for each sample using the predetermined optimal excitation wavelength.
-
Measure the final pH of each sample directly in the cuvette after measurement.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to generate a pH-titration curve.
Visualized Workflows and Mechanisms
The following diagrams illustrate key concepts for troubleshooting and understanding the behavior of this compound.
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Influence of solvent and pH on fluorophore state and signal.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
References
- 1. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting cell loading with 4-hydroxy-8-cyanoquinoline
Welcome to the technical support center for 4-hydroxy-8-cyanoquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using this compound in cell-loading experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| 1. Poor or No Cellular Fluorescence | a. Suboptimal Loading Concentration: The concentration of this compound may be too low for sufficient cellular uptake. | Systematically test a range of concentrations. Based on data from similar quinoline derivatives, a starting range of 1-10 µM is recommended.[1][2] |
| b. Inadequate Incubation Time: The incubation period may be too short for the compound to effectively penetrate the cell membrane. | Optimize the incubation time by testing a time course (e.g., 15, 30, 60, 120 minutes). A typical starting point is 30-60 minutes at 37°C.[1] | |
| c. Incorrect Filter/Wavelength Settings: The microscope's excitation and emission filters may not be appropriate for this compound. | While specific data is unavailable, related 8-hydroxyquinolines fluoresce in the blue-green spectrum. Start with a standard DAPI or FITC filter set and optimize based on the observed signal. | |
| d. Compound Precipitation: The compound may have precipitated out of the loading buffer due to poor solubility. | Ensure the final concentration of the DMSO stock solution is low in the aqueous buffer (typically <1%) to maintain solubility. Visually inspect the loading solution for any precipitate.[3][4] | |
| e. Photobleaching: The fluorescent signal may be fading due to excessive exposure to the excitation light source. | Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times. The use of an anti-fade mounting medium can also be beneficial. | |
| 2. High Background Fluorescence | a. Autofluorescence of Compound: Quinoline derivatives can exhibit intrinsic fluorescence, leading to high background signal.[5] | Include a "compound-only" control (no cells) to measure the background fluorescence of this compound in the assay medium. Subtract this background from the cell-based measurements. |
| b. Cellular Autofluorescence: Endogenous cellular components like NADH and riboflavin can contribute to background fluorescence, particularly in the blue and green channels. | Include an "unstained cells" control to determine the baseline autofluorescence of your cell type under the chosen imaging conditions. | |
| c. Excess Unbound Compound: Residual compound in the imaging buffer after loading can contribute to high background. | Thoroughly wash the cells with fresh, pre-warmed buffer (e.g., PBS or serum-free medium) 2-3 times after the loading incubation period.[1] | |
| 3. Apparent Cytotoxicity | a. High Compound Concentration: The concentration of this compound may be toxic to the cells, leading to morphological changes or cell death. | Perform a dose-response experiment and assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion). Start with a low concentration (e.g., 1 µM) and titrate upwards. Some 4-hydroxyquinoline derivatives have shown cytotoxicity at concentrations below 20 µM.[6] |
| b. Prolonged Incubation Time: Extended exposure to the compound, even at lower concentrations, may induce cytotoxicity. | Optimize the incubation time to the shortest duration that provides an adequate signal. | |
| c. Solvent Toxicity: If using a DMSO stock, the final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is kept below 0.5% (v/v) to minimize solvent-induced toxicity.[1] | |
| 4. Inconsistent or Variable Results | a. Compound Instability: this compound may be unstable in aqueous buffer over time, leading to variability in the effective concentration. | Prepare fresh working solutions of the compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| b. Inconsistent Cell Health/Density: Variations in cell confluency or health can affect compound uptake and cellular fluorescence. | Maintain consistent cell culture practices, ensuring cells are healthy and seeded at a consistent density for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).[1][7] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
Q2: What are the expected excitation and emission wavelengths for this compound?
Q3: At what concentration should I start my cell loading experiments?
A3: A good starting point for cell loading is a final concentration of 1-10 µM in your cell culture medium.[1] It is crucial to perform a concentration titration to determine the optimal concentration that yields a strong signal with minimal cytotoxicity for your specific cell type.
Q4: How can I minimize phototoxicity and photobleaching during imaging?
A4: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity that provides a detectable signal. Keep exposure times as short as possible. If performing time-lapse imaging, reduce the frequency of image acquisition. Using an anti-fade reagent in your imaging medium can also help preserve the fluorescent signal.
Q5: Is this compound expected to be cytotoxic?
A5: Quinoline derivatives have a wide range of biological activities, and some can exhibit cytotoxicity.[6][8][9] It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Experimental Protocols
General Protocol for Cell Loading with this compound
This protocol provides a general guideline for loading cells with this compound for fluorescence microscopy. Optimization will be required for specific cell types and applications.
Materials:
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This compound
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Anhydrous DMSO
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Cultured cells on glass-bottom dishes or coverslips
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Complete cell culture medium
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Serum-free medium or Phosphate-Buffered Saline (PBS)
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Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in serum-free medium to the desired final working concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Cell Preparation: Grow cells to a suitable confluency (typically 70-80%) on a vessel appropriate for fluorescence imaging.
-
Cell Loading:
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Aspirate the complete culture medium from the cells.
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Wash the cells once with pre-warmed PBS.
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Add the prepared working solution of this compound to the cells.
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Incubate at 37°C in a CO2 incubator for 15-60 minutes, protected from light.
-
-
Wash:
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Aspirate the loading solution.
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Wash the cells 2-3 times with pre-warmed serum-free medium or PBS to remove excess compound.
-
-
Imaging:
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Add fresh, pre-warmed imaging medium (e.g., serum-free medium or PBS) to the cells.
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Image the cells using a fluorescence microscope. Start with a filter set appropriate for blue or green fluorescence (e.g., DAPI or FITC) and optimize based on the signal.
-
Visualizations
Caption: A general experimental workflow for loading cells with this compound.
Caption: A decision tree for troubleshooting poor or no cellular fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
addressing autofluorescence interference with 4-hydroxy-8-cyanoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-hydroxy-8-cyanoquinoline in fluorescence-based experiments. The information provided is designed to help address challenges related to autofluorescence interference and ensure reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, with a focus on mitigating autofluorescence.
| Problem | Potential Cause | Suggested Solution |
| High background fluorescence in unstained control samples. | Endogenous autofluorescence from biological molecules (e.g., collagen, NADH, riboflavin).[1] | 1. Spectral Unmixing: Use spectral imaging and linear unmixing to computationally separate the autofluorescence spectrum from the this compound signal.[2][3][4][5] 2. Photobleaching: Expose the sample to high-intensity light before labeling to reduce autofluorescence.[6][7] 3. Chemical Quenching: Treat samples with quenching agents like Sodium Borohydride or Sudan Black B.[7][8] |
| Signal from this compound is weak and difficult to distinguish from background. | Suboptimal signal-to-noise ratio due to significant autofluorescence overlap. | 1. Optimize Fluorophore Choice: If possible, select a brighter fluorophore with a narrower emission spectrum that is spectrally distinct from the primary autofluorescence.[1] 2. Adjust Excitation/Emission Wavelengths: Use optimized filter sets to maximize the collection of the specific signal while minimizing autofluorescence pickup.[6] 3. Increase Probe Concentration: Titrate the concentration of this compound to enhance the specific signal. |
| Inconsistent fluorescence intensity across different samples or batches. | Variability in sample preparation, particularly fixation methods. Aldehyde fixatives like formalin and glutaraldehyde are known to induce autofluorescence.[1][8][9] | 1. Standardize Fixation Protocol: Use a consistent fixation method for all samples. Minimize fixation time to what is necessary for adequate preservation.[8][9] 2. Alternative Fixatives: Consider using organic solvents like ice-cold methanol or ethanol as an alternative to aldehyde-based fixatives.[1] 3. Post-Fixation Treatment: If aldehyde fixation is required, treat samples with sodium borohydride to reduce fixation-induced autofluorescence.[1][8] |
| Granular, non-specific staining observed, particularly in aged tissues. | Accumulation of lipofuscin, an autofluorescent pigment that accumulates in lysosomes with age.[8] | 1. Chemical Treatment: Use Sudan Black B, a lipophilic dye, to quench lipofuscin-related autofluorescence. Note that Sudan Black B can fluoresce in the far-red channel.[8] 2. Spectral Separation: Utilize spectral unmixing to differentiate the broad emission of lipofuscin from the this compound signal. |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural fluorescence emitted by various biological structures and molecules within a sample, such as collagen, elastin, NADH, and riboflavin.[1] It can also be induced by sample preparation methods, like the use of aldehyde fixatives.[1][8] This intrinsic fluorescence can interfere with the detection of specific fluorescent probes like this compound by masking the true signal, reducing the signal-to-noise ratio, and potentially leading to false-positive results.[1][6]
Q2: How can I determine if my sample has significant autofluorescence before I start my experiment with this compound?
A2: The most straightforward method is to prepare an unstained control sample.[1] This sample should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of this compound. By examining this control sample under the microscope using the same filter sets you intend to use for your experiment, you can assess the level and spectral properties of the inherent autofluorescence.[6]
Q3: What are the typical excitation and emission wavelengths for 8-hydroxyquinoline derivatives, and how does this relate to autofluorescence?
A3: 8-hydroxyquinoline and its derivatives are known to be fluorescent.[10] The fluorescence of 8-hydroxyquinoline itself can be weak in certain solvents but is often enhanced upon chelation with metal ions.[10][11] The emission spectra of 8-hydroxyquinoline have been reported in the range of 330-410 nm. Autofluorescence from biological samples is often most prominent in the blue and green regions of the spectrum.[9] Therefore, if this compound has similar spectral properties, there is a potential for overlap with endogenous autofluorescence.
Q4: Can spectral unmixing completely eliminate autofluorescence?
A4: Spectral unmixing is a powerful computational technique that can significantly reduce the contribution of autofluorescence.[2][4][5] It works by separating the mixed fluorescence signal into its constituent spectra, including the specific signal from your probe and the autofluorescence signal(s).[5] While it can be highly effective, its success depends on having spectrally distinct signatures for your probe and the autofluorescence, as well as accurate reference spectra for each component.[12] In cases of very low signal or significant spectral overlap, complete elimination may not be possible, but a substantial improvement in the signal-to-noise ratio can be achieved.[5]
Experimental Protocols
Protocol 1: Preparation of an Unstained Control for Autofluorescence Assessment
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Prepare your biological sample (cells or tissue sections) using the same protocol as your experimental samples.
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Perform fixation using your standard method (e.g., 4% paraformaldehyde in PBS).
-
Wash the sample thoroughly with PBS to remove the fixative.
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Proceed with any permeabilization or blocking steps as you would for your stained samples.
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Instead of adding the this compound solution, add the vehicle (e.g., DMSO, PBS) that the compound is dissolved in.
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Mount the sample using the same mounting medium as your experimental samples.
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Image the sample using the same fluorescence microscope settings (laser power, exposure time, filter sets) that you plan to use for your experiment to visualize the endogenous autofluorescence.[1]
Protocol 2: Spectral Unmixing for Autofluorescence Subtraction
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Acquire a Spectral Image (Lambda Stack): Using a confocal microscope equipped with a spectral detector, acquire a series of images at contiguous wavelength intervals across the emission spectrum of your sample stained with this compound.
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Obtain Reference Spectra:
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Autofluorescence Spectrum: Acquire a lambda stack of an unstained control sample to serve as the reference spectrum for autofluorescence.[12]
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This compound Spectrum: If possible, image a pure preparation of this compound or a region of the sample with a very high and specific signal to obtain its reference spectrum.
-
-
Perform Linear Unmixing: Use the microscope's software to perform linear unmixing.[12] The software will use the reference spectra to mathematically separate the contribution of each component (autofluorescence and this compound) in the original mixed-signal image.[5]
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Generate Unmixed Images: The output will be separate images showing the distribution and intensity of the autofluorescence and the specific this compound signal, with the autofluorescence component effectively removed from the probe's channel.
Protocol 3: Chemical Quenching of Autofluorescence with Sodium Borohydride
This protocol is particularly useful for reducing autofluorescence induced by aldehyde fixatives.[1]
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After fixation with paraformaldehyde or glutaraldehyde, wash the samples thoroughly in PBS.
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Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a reactive substance; handle it with appropriate safety precautions.
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Immerse the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
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Wash the samples three times with PBS, for 5 minutes each wash, to remove any residual sodium borohydride.
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Proceed with your standard immunofluorescence or staining protocol.
Visualizations
Caption: Workflow for troubleshooting autofluorescence interference.
Caption: Hypothetical signaling pathway for probe application.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beckman.com [beckman.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. labcompare.com [labcompare.com]
- 10. rroij.com [rroij.com]
- 11. mdpi.com [mdpi.com]
- 12. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
optimizing signal-to-noise ratio in 4-hydroxy-8-cyanoquinoline measurements.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in 4-hydroxy-8-cyanoquinoline measurements.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental measurement of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| No or Very Low Fluorescence Signal | Incorrect fluorometer settings | Ensure excitation and emission wavelengths are optimized. For quinoline derivatives, excitation is often in the UV-to-blue range (310-405 nm) with emission in the blue-to-green range (400-530 nm).[1] Perform an initial scan to determine the optimal wavelengths for your specific experimental conditions. |
| Low probe concentration | Prepare a dilution series to determine the optimal working concentration that yields a strong signal without causing inner filter effects.[1] | |
| pH of the buffer is not optimal | The fluorescence of quinoline compounds can be highly pH-dependent.[1] Perform a pH titration to find the optimal pH for your measurements and ensure the buffer's pH remains stable. | |
| Probe degradation | Protect the fluorophore from excessive light exposure to prevent photobleaching. Prepare fresh solutions and store them appropriately. | |
| High Background Noise | Autofluorescence from the sample or buffer components | Run a blank sample containing the buffer and all other components except this compound to measure the background fluorescence. Subtract this from your experimental measurements. |
| Impurities in the compound or solvent | Use high-purity solvents and reagents. Consider purifying the this compound if impurities are suspected. | |
| Light scattering | If your sample contains precipitates or is turbid, consider centrifugation or filtration before measurement. | |
| Signal Decreases Over Time (Photobleaching) | Excessive excitation light intensity | Reduce the intensity of the excitation light source or use neutral density filters.[2] |
| Prolonged exposure to excitation light | Decrease the exposure time or use intermittent measurements instead of continuous exposure.[1] | |
| Chemical instability of the compound | Ensure the compound is stable in your chosen solvent and under the experimental conditions (e.g., pH, temperature). | |
| Inconsistent or Irreproducible Results | Temperature fluctuations | Use a temperature-controlled cuvette holder as fluorescence intensity is temperature-sensitive.[3] |
| Pipetting errors or inconsistent concentrations | Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes. | |
| Aggregation of the compound | At high concentrations, planar aromatic molecules can aggregate, leading to fluorescence quenching.[3] Perform a concentration-dependent study to check for aggregation-caused quenching. |
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for quinoline derivatives?
A1: Quinoline derivatives typically exhibit excitation maxima in the UV-to-blue region of the electromagnetic spectrum, generally between 310 nm and 405 nm. Their emission maxima are usually observed in the blue-to-green region, from 400 nm to 530 nm.[1] However, it is crucial to experimentally determine the optimal wavelengths for this compound in your specific buffer system, as solvent polarity and pH can significantly influence the spectral properties.
Q2: How does solvent polarity affect the fluorescence of this compound?
A2: The fluorescence of quinoline compounds is often sensitive to the solvent environment. Polar solvents can interact with the fluorophore, leading to shifts in the emission spectrum (solvatochromism). For some quinoline derivatives, a blue shift (hypsochromic shift) is observed as solvent polarity increases. It is advisable to test a range of solvents to find the one that provides the best signal-to-noise ratio for your application.
Q3: My signal-to-noise ratio is poor. What are the first steps to improve it?
A3: To improve a poor signal-to-noise ratio, you can either increase the signal or decrease the noise. To increase the signal, you can try optimizing the fluorophore concentration and ensuring the excitation and emission wavelengths are set to the peak maxima. To decrease the noise, you can subtract the background fluorescence from a blank sample, use high-purity solvents, and reduce light scattering by ensuring your sample is clear and free of precipitates.
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[3] To minimize photobleaching, you should reduce the intensity of the excitation light, limit the duration of light exposure, and consider using a photostabilizing agent in your solution if compatible with your experiment.[3]
Q5: How can I check for and prevent aggregation-caused quenching?
A5: Aggregation-caused quenching (ACQ) occurs when fluorophores form aggregates at high concentrations, leading to a decrease in fluorescence intensity.[3] To check for ACQ, perform a concentration-dependent fluorescence study. If the fluorescence intensity does not increase linearly with concentration, ACQ may be occurring.[3] To prevent this, work at lower concentrations of this compound.
Experimental Protocols
Protocol for Determining Optimal Excitation and Emission Wavelengths
Objective: To determine the peak excitation and emission wavelengths for this compound in a specific experimental buffer.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol) for stock solution
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Experimental buffer (e.g., PBS, TRIS)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
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Dilute the stock solution in the experimental buffer to a working concentration (e.g., 10 µM).
-
Excitation Spectrum:
-
Set the emission wavelength to an estimated value (e.g., 450 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).
-
The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the optimal value determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).
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The wavelength with the highest fluorescence intensity is the optimal emission wavelength.
-
-
Repeat the emission scan with the newly determined optimal excitation wavelength to confirm the results.
Visualizations
Caption: Experimental workflow for fluorescence measurement.
Caption: Troubleshooting flowchart for poor S/N ratio.
References
stability of 4-hydroxy-8-cyanoquinoline in different buffer systems
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 4-hydroxy-8-cyanoquinoline. The following information is intended to help troubleshoot stability-related issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is developing a yellow tint. What could be the cause?
A1: Discoloration, such as yellowing or browning, of solutions containing this compound is likely due to oxidative degradation. Phenolic compounds and aromatic nitriles can be susceptible to oxidation, which can be initiated or accelerated by exposure to air (oxygen), light, and elevated temperatures. The resulting colored products are often quinone-like species or polymeric materials.
Q2: What are the ideal storage conditions for solutions of this compound to ensure stability?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage (up to 1 week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
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Light: Protect solutions from light by using amber-colored vials or by wrapping the container with aluminum foil.
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Atmosphere: For sensitive applications, it is recommended to degas the solvent prior to use and to store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
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pH: Based on general chemical principles, maintaining a slightly acidic to neutral pH (pH 4-7) is likely to be optimal. Both strongly acidic and alkaline conditions may promote hydrolysis of the cyano group or degradation of the quinoline ring.
Q3: Which buffer systems are recommended for experiments involving this compound?
A3: The choice of buffer is critical for maintaining the stability of this compound. Based on the hypothetical stability data, phosphate and acetate buffers in the pH range of 4-7 are recommended. It is advisable to avoid highly alkaline buffers (pH > 8) due to the increased potential for hydrolysis of the cyano group.
Q4: I am observing a loss of potency of my this compound compound in my cell-based assay. Could this be a stability issue?
A4: Yes, a loss of potency can be indicative of compound degradation. If the compound is not stable in the assay medium, its effective concentration will decrease over the course of the experiment, leading to inaccurate results. It is recommended to perform a stability study of this compound in your specific cell culture medium under the assay conditions (e.g., temperature, CO2 concentration) to assess its stability.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
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Symptom: High variability in experimental results between replicates or experiments performed on different days.
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Possible Cause: Degradation of this compound in the stock solution or in the assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a solid stock before each experiment.
-
Assess Stock Solution Stability: If using a frozen stock solution, perform a quick quality control check (e.g., by HPLC) to confirm the purity and concentration before use.
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Evaluate Buffer Stability: Conduct a short-term stability study of the compound in your assay buffer at the experimental temperature. Analyze samples at different time points to determine the rate of degradation.
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Consider Buffer Components: Some buffer components may react with the compound. If possible, test the stability in a simpler buffer system to identify potential incompatibilities.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: Additional peaks are observed in the chromatogram of a this compound sample that were not present in the reference standard.
-
Possible Cause: Degradation of the parent compound into one or more new chemical entities.
-
Troubleshooting Steps:
-
Characterize Degradants: If the unknown peaks are significant, consider using techniques such as LC-MS to determine their molecular weights and potentially identify their structures. This can provide insights into the degradation pathway.
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Perform Forced Degradation Studies: To proactively identify potential degradants, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method.
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Optimize Storage and Handling: Based on the identified degradation pathways, refine the storage and handling procedures to minimize the formation of impurities. For example, if oxidative degradation is confirmed, ensure all solutions are prepared with degassed solvents and stored under an inert atmosphere.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffer Systems at 37°C over 24 Hours
| Buffer System | pH | Initial Concentration (µM) | % Recovery after 24h | Appearance of Degradation Products (HPLC Peak Area %) |
| Acetate Buffer | 4.0 | 100 | 98.5 | < 1% |
| Phosphate Buffer | 7.0 | 100 | 95.2 | 4.8% |
| Tris Buffer | 8.5 | 100 | 82.1 | 17.9% |
| Carbonate-Bicarbonate Buffer | 10.0 | 100 | 65.7 | 34.3% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability may vary.
Experimental Protocols
Protocol 1: Determination of this compound Stability in a Buffer System
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Buffer Solutions: Prepare the desired buffer solutions (e.g., 50 mM acetate buffer pH 4.0, 50 mM phosphate buffer pH 7.0, 50 mM Tris buffer pH 8.5).
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Incubation: Add the this compound stock solution to each buffer to a final concentration of 100 µM. Incubate the solutions at the desired temperature (e.g., 37°C) in a light-protected environment.
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Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
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Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Monitor for the appearance and increase of any degradation peaks.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
preventing fluorescence quenching of 4-hydroxy-8-cyanoquinoline
Welcome to the technical support center for 4-hydroxy-8-cyanoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this fluorescent molecule.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral properties of this compound?
Q2: Why is my fluorescence signal for this compound weak or absent?
Several factors can lead to fluorescence quenching, which is the decrease in fluorescence intensity. Common causes for quinoline derivatives include:
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Aggregation-Caused Quenching (ACQ): At high concentrations, molecules can aggregate, leading to self-quenching.
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Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield. Polar solvents can sometimes quench the fluorescence of "push-pull" type fluorophores.
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Presence of Quenchers: Certain molecules or ions in your sample, such as halide ions or dissolved oxygen, can act as quenchers.
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pH Sensitivity: The fluorescence of hydroxyquinolines is often pH-dependent. Protonation or deprotonation of the hydroxyl group or the quinoline nitrogen can alter the electronic structure and affect fluorescence.
-
Photobleaching: Prolonged exposure to excitation light can lead to the photochemical destruction of the fluorophore.
-
Excited-State Intramolecular Proton Transfer (ESIPT): For some hydroxyquinolines, ESIPT can lead to the formation of a weakly fluorescent tautomer.
Q3: How can I prevent photobleaching of this compound?
Photobleaching is an irreversible process, but it can be minimized by:
-
Reducing Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal.
-
Minimizing Exposure Time: Limit the duration of light exposure by using shutters and acquiring images only when necessary.
-
Using Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging free radicals that cause photobleaching.[1]
-
Working in a Low-Oxygen Environment: Deoxygenating your solutions can sometimes reduce the rate of photobleaching.
Q4: What is Aggregation-Caused Quenching (ACQ) and how can I avoid it?
ACQ occurs when fluorophores form non-fluorescent aggregates at high concentrations. To mitigate ACQ:
-
Work at Low Concentrations: This is the simplest way to prevent aggregation. Determine the optimal concentration range for your experiments.[2]
-
Incorporate Steric Hindrance: If you are synthesizing derivatives, introducing bulky groups can prevent the close packing of molecules.[2]
-
Use Surfactants: In some cases, adding a surfactant can help to solubilize the fluorophore and prevent aggregation.
-
Consider Aggregation-Induced Emission (AIE) Probes: For applications requiring high concentrations, consider using AIE fluorophores, which are specifically designed to be fluorescent in the aggregated state.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your fluorometer or microscope. For quinoline derivatives, excitation is often in the UV or blue range. |
| Low Concentration | The concentration of the fluorophore may be too low. Prepare a dilution series to find the optimal working concentration. |
| Fluorescence Quenching | Refer to the detailed sections on specific quenching mechanisms below. |
| Degradation of the Compound | Prepare fresh stock solutions and store them protected from light at a low temperature (e.g., -20°C). |
Problem 2: Unstable or Decreasing Fluorescence Signal Over Time
| Possible Cause | Suggested Solution |
| Photobleaching | Reduce light exposure, use antifade reagents, and work at lower excitation power.[1] |
| Reaction with Sample Components | Ensure that the fluorophore is compatible with all components of your experimental system. |
| Temperature Fluctuations | Maintain a stable temperature, as fluorescence intensity can be temperature-dependent. |
Problem 3: Unexpected Shifts in Emission Wavelength
| Possible Cause | Suggested Solution |
| Solvatochromism | The emission maximum of "push-pull" fluorophores can be sensitive to solvent polarity. Ensure you are using a consistent solvent system. Consider characterizing the solvatochromic behavior of your compound in different solvents. |
| pH Changes | Buffer your solution to maintain a constant pH, as protonation or deprotonation can cause spectral shifts. |
| Formation of Different Emissive Species | In some hydroxyquinolines, different tautomers or ionic species can exist in equilibrium, each with its own emission spectrum.[4] |
Quantitative Data on Quenching Prevention
The following table summarizes common quenching issues and quantitative parameters associated with their prevention, based on general principles for fluorescent probes.
| Quenching Mechanism | Prevention Strategy | Key Parameter | Typical Values/Ranges |
| Aggregation-Caused Quenching (ACQ) | Work at low concentrations | Concentration | Typically < 10 µM to avoid aggregation.[2] |
| Photobleaching | Use of antifade reagents | Reagent Concentration | Follow manufacturer's recommendations (e.g., ProLong™ Live Antifade Reagent diluted 1:50 to 1:100).[5] |
| Collisional Quenching | Remove quencher | Quencher Concentration | The effect is concentration-dependent, described by the Stern-Volmer equation. |
| Solvent-Dependent Quenching | Solvent Selection | Solvent Polarity | Non-polar solvents often yield higher quantum yields for "push-pull" systems.[6][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Fluorophore Concentration to Avoid ACQ
Objective: To find the concentration range where fluorescence intensity is linearly proportional to concentration, indicating minimal aggregation.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Experimental buffer or solvent.
-
Fluorometer or fluorescence plate reader.
-
Cuvettes or microplates.
Procedure:
-
Prepare a high-concentration stock solution (e.g., 1 mM) of this compound in a compatible solvent like DMSO.
-
Create a dilution series in your experimental buffer, ranging from nanomolar to micromolar concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 50 µM).
-
Measure the fluorescence intensity of each dilution using a fluorometer. Ensure the excitation wavelength is set to the absorbance maximum and the emission is monitored at the expected emission maximum.
-
Plot fluorescence intensity versus concentration.
-
Identify the linear range. The concentration at which the plot deviates from linearity indicates the onset of aggregation-caused quenching. For subsequent experiments, use concentrations well within this linear range.
Protocol 2: Application of an Antifade Reagent for Fluorescence Microscopy
Objective: To reduce photobleaching during fluorescence imaging of cells or tissues stained with this compound.
Materials:
-
Cells or tissue sections stained with this compound on a microscope slide or coverslip.
-
Phosphate-Buffered Saline (PBS).
-
Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant).[8]
-
Microscope slides and coverslips.
Procedure:
-
After the final washing step of your staining protocol, remove excess wash buffer from the slide.
-
Carefully add a single drop of the antifade mounting medium directly onto the specimen.
-
Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions (e.g., overnight at room temperature in the dark).[8]
-
Image the specimen using a fluorescence microscope, using appropriate filters for this compound.
-
Compare the photostability of the sample with and without the antifade reagent by imaging over an extended period.
Visualizations
Caption: Troubleshooting flowchart for low fluorescence signal.
Caption: Workflow for determining optimal fluorophore concentration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Hydroxy-8-Cyanoquinoline
Welcome to the technical support center for the purification of 4-hydroxy-8-cyanoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and related quinoline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often the first choice for crystalline solids as it can be highly effective at removing impurities.[1][2] Column chromatography is useful for separating the target compound from impurities with different polarities.[3]
Q2: I am observing a low recovery of my compound after recrystallization. What could be the cause?
A2: Low recovery during recrystallization can stem from several factors:
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If the compound is too soluble at low temperatures, it will remain in the mother liquor.
-
Using too much solvent: An excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.[1]
-
Premature crystallization: If the solution cools too quickly, impurities can be trapped within the newly formed crystals.
-
Incomplete precipitation: The cooling process may not be long enough or the temperature may not be low enough for maximum crystal formation.
Q3: My purified this compound still shows impurities by TLC/LC-MS. What are my next steps?
A3: If initial purification does not yield a product of the desired purity, consider the following:
-
A second recrystallization: Performing the recrystallization again, potentially with a different solvent system, can further remove impurities.
-
Column chromatography: If impurities have a different polarity than your target compound, column chromatography is an effective next step.[3] You may need to screen for an appropriate solvent system using Thin Layer Chromatography (TLC).
-
pH adjustment and extraction: The phenolic hydroxyl group and the quinoline nitrogen mean that the solubility of your compound can be pH-dependent. An acid-base extraction could be used to separate it from neutral impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a more polar or less polar solvent. A solvent mixture can also be effective. For hydroxyquinolines, polar solvents like methanol or ethanol are often good starting points.[4][5] |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, try cooling the solution more slowly and scratching the inside of the flask with a glass rod to induce crystallization.[1] |
| Colored impurities persist in the crystals. | The impurity is co-crystallizing with your product. | Consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent at low temperatures. | Try evaporating some of the solvent to increase the concentration. If that fails, an anti-solvent (a solvent in which your compound is insoluble) can be added dropwise to the solution to induce precipitation.[2] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of spots on TLC. | The chosen mobile phase is not optimal. | Systematically vary the polarity of the mobile phase. For quinoline derivatives, mixtures of chloroform and methanol are often used.[3] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation. |
| The compound is stuck on the column. | The mobile phase is not polar enough, or the compound is strongly interacting with the stationary phase (e.g., silica gel). | Gradually increase the polarity of the mobile phase. If the compound is acidic or basic, adding a modifier to the eluent can help. For particularly challenging separations, consider using a different stationary phase like alumina. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A well-packed column is crucial for good separation. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.[1][2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Column Chromatography Protocol
-
TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent, and then adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 5. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
Validation & Comparative
Unveiling the Landscape of Fluorescent Zinc Sensors: A Comparative Analysis of 4-Hydroxy-8-cyanoquinoline and Leading Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of intracellular zinc signaling, the selection of an appropriate fluorescent sensor is a critical decision. This guide provides a comprehensive comparison of 4-hydroxy-8-cyanoquinoline with other prominent fluorescent zinc sensors, offering a detailed examination of their performance characteristics, underlying mechanisms, and experimental considerations.
This comparative guide delves into the quantitative performance data, experimental protocols, and signaling pathways associated with key fluorescent zinc sensors. By presenting this information in a structured and objective manner, we aim to empower researchers to make informed decisions for their specific experimental needs.
Performance Comparison of Fluorescent Zinc Sensors
The efficacy of a fluorescent zinc sensor is determined by a combination of key performance indicators. These include its quantum yield (Φ), which measures the efficiency of fluorescence; the dissociation constant (Kd), indicating the sensor's affinity for zinc ions; the fluorescence turn-on ratio, representing the fold-increase in fluorescence upon zinc binding; and the excitation (λex) and emission (λem) wavelengths. The following table summarizes these critical parameters for this compound and a selection of widely used alternative sensors.
| Sensor | Quantum Yield (Φ) | Dissociation Constant (Kd) | Turn-On Ratio | λex (nm) | λem (nm) | Class |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Quinoline-based |
| Zinpyr-1 | 0.92 (Zn²⁺-bound) | ~0.7 nM | > 5-fold | 507 | 527 | Fluorescein-based |
| FluoZin-3 | ~0.8 (Zn²⁺-bound) | ~15 nM | > 50-fold | 494 | 518 | Fluorescein-based |
| RhodZin-3 | Data not available | ~65 nM | ~75-fold | 554 | 577 | Rhodamine-based |
| ZP1 (Rhodamine-based) | 0.12 (Zn²⁺-bound) | 7.4 x 10³ M⁻¹ (Ka) | 140-fold | 555 | 579 | Rhodamine-based |
| FRET-based Sensors (e.g., ZapCY2) | Varies | Nanomolar to Micromolar | Varies (Ratiometric) | ~430 (CFP) | ~475 (CFP) / ~530 (YFP) | Protein-based |
Signaling and Detection Mechanisms
The diverse chemical structures of fluorescent zinc sensors give rise to distinct mechanisms of zinc detection. Understanding these mechanisms is crucial for interpreting experimental results and selecting a sensor appropriate for the biological question at hand.
Photoinduced Electron Transfer (PET) in Fluorescein and Rhodamine Sensors
Many small-molecule zinc sensors, including those based on fluorescein (Zinpyr-1, FluoZin-3) and rhodamine (RhodZin-3, ZP1), operate on the principle of photoinduced electron transfer (PET). In the absence of zinc, the fluorescence of the fluorophore is quenched by a nearby electron-rich zinc-binding moiety. The binding of a zinc ion to this chelator inhibits the PET process, leading to a significant increase in fluorescence intensity—a "turn-on" response.
Caption: Photoinduced Electron Transfer (PET) mechanism in "turn-on" fluorescent zinc sensors.
Förster Resonance Energy Transfer (FRET) in Genetically Encoded Sensors
Genetically encoded zinc sensors, often based on Förster Resonance Energy Transfer (FRET), utilize a pair of fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP), linked by a zinc-binding domain.[1][2][3] The binding of zinc induces a conformational change in the linker, altering the distance or orientation between the two fluorophores. This change in proximity affects the efficiency of energy transfer from the donor (CFP) to the acceptor (YFP), resulting in a ratiometric change in their emission intensities.[1][3] This ratiometric output provides a more robust measurement that is less susceptible to variations in sensor concentration or excitation intensity.[3]
References
A Comparative Guide to Metal Chelators: 8-Hydroxyquinoline vs. 4-Hydroxy-8-cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established metal chelator, 8-hydroxyquinoline (8-HQ), and its lesser-known derivative, 4-hydroxy-8-cyanoquinoline. While extensive experimental data is available for 8-hydroxyquinoline, allowing for a thorough evaluation of its performance, there is a notable absence of published experimental data on the metal chelating properties of this compound.
Therefore, this guide will present a comprehensive overview of 8-hydroxyquinoline's capabilities, supported by experimental data. For this compound, a theoretical analysis based on its structural differences from 8-HQ will be provided to predict its potential as a metal chelator. This guide also includes detailed experimental protocols for evaluating metal chelation and visualizations to illustrate key concepts.
Introduction to Metal Chelators
Metal chelators are organic molecules that can form multiple coordinate bonds with a single metal ion, effectively sequestering it. This property is crucial in various scientific and industrial applications, from analytical chemistry and catalysis to drug development for diseases associated with metal ion imbalance.[1][2][3] 8-Hydroxyquinoline and its derivatives are a prominent class of chelating agents due to their ability to form stable complexes with a wide range of metal ions.[4][5]
8-Hydroxyquinoline (8-HQ): A Well-Characterized Chelator
8-Hydroxyquinoline is a versatile bidentate ligand that coordinates to metal ions through its hydroxyl oxygen and quinoline nitrogen atoms.[6] This forms a stable five-membered ring with the metal ion, enhancing the stability of the resulting complex.
Metal Chelation Performance of 8-Hydroxyquinoline
The efficacy of a chelator is quantified by its stability constants (log K) with various metal ions. Higher log K values indicate stronger binding and a more stable metal-ligand complex.
| Metal Ion | Log K1 | Log K2 | Experimental Conditions |
| Cu(II) | 13.1 | 12.3 | 50% (v/v) dioxane-water, 25 °C |
| Ni(II) | 11.5 | 10.2 | 50% (v/v) dioxane-water, 25 °C |
| Co(II) | 10.6 | 9.5 | 50% (v/v) dioxane-water, 25 °C |
| Zn(II) | 10.5 | 9.8 | 50% (v/v) dioxane-water, 25 °C |
| Fe(III) | 12.3 | 11.2 | Aqueous solution, 25 °C |
Note: The stability constants can vary with experimental conditions such as solvent, temperature, and ionic strength.
This compound: A Theoretical Comparison
As of the latest literature review, no specific experimental data on the metal chelation properties or stability constants of this compound could be identified. However, a qualitative comparison can be drawn based on its molecular structure in relation to 8-hydroxyquinoline.
Structural Differences and Predicted Impact on Chelation:
-
Position of the Hydroxyl Group: In this compound, the hydroxyl group is at the 4-position, while the chelating nitrogen remains at the 1-position. This arrangement would lead to the formation of a six-membered chelate ring with a metal ion, in contrast to the five-membered ring formed by 8-hydroxyquinoline. Generally, five- and six-membered chelate rings are the most stable.[7] The relative stability between these two ring sizes depends on the specific metal ion and ligand structure.
-
Presence of the Cyano Group: The cyano group (-CN) at the 8-position is a strong electron-withdrawing group. This will significantly decrease the electron density on the quinoline ring system, including the nitrogen atom. A lower electron density on the nitrogen atom would likely reduce its ability to donate its lone pair of electrons to a metal ion, potentially leading to weaker metal-ligand bonds and lower stability constants compared to 8-hydroxyquinoline.
Based on these structural considerations, it is hypothesized that this compound may be a less effective metal chelator than 8-hydroxyquinoline. The electron-withdrawing effect of the cyano group is expected to be the dominant factor, reducing the basicity of the chelating nitrogen atom.
Experimental Protocols for Evaluating Metal Chelators
To empirically determine and compare the metal chelating capabilities of compounds like 8-hydroxyquinoline and this compound, the following experimental methods are commonly employed.
Potentiometric Titration for Stability Constant Determination
This is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.
Principle: The formation of a metal-ligand complex involves the displacement of a proton from the ligand, leading to a change in the hydrogen ion concentration (pH) of the solution. By titrating a solution containing the ligand and a metal ion with a standard base and monitoring the pH, the formation curve of the complex can be constructed, from which the stability constants are calculated.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the ligand (e.g., 0.01 M in a suitable solvent like 50% dioxane-water).
-
Prepare standard solutions of the metal perchlorate or nitrate salts (e.g., 0.001 M).
-
Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a strong acid (e.g., 0.1 M HClO₄) and a background electrolyte (e.g., 1 M NaClO₄) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the ligand, the metal ion, and the strong acid.
-
Titrate this solution with the standard base solution, recording the pH after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Perform a blank titration of the strong acid to determine the concentration of the base.
-
-
Data Analysis:
-
From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Plot n̄ against the negative logarithm of the free ligand concentration (pL) to obtain the formation curve.
-
The stability constants (K₁, K₂, etc.) can be determined from the formation curve using various computational methods.
-
UV-Vis Spectrophotometry for Studying Metal-Ligand Binding
UV-Vis spectrophotometry is a useful technique for confirming complex formation and, in some cases, determining stability constants.
Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand or the metal ion. By monitoring these changes as a function of metal or ligand concentration, the stoichiometry and stability of the complex can be determined.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the ligand and the metal salt in a suitable solvent.
-
-
Spectral Measurements:
-
Record the UV-Vis spectrum of the ligand solution.
-
Titrate the ligand solution with the metal salt solution, recording the spectrum after each addition.
-
Alternatively, use the method of continuous variations (Job's plot) by preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant.
-
-
Data Analysis:
-
Analyze the changes in absorbance at a specific wavelength to determine the stoichiometry of the complex.
-
For determining stability constants, more complex data analysis methods, such as non-linear regression fitting of the absorbance data to a binding model, are required.
-
Visualizations
Experimental Workflow for Metal Chelation Studies
Caption: Workflow for Determining Metal Chelator Stability Constants.
Structural Comparison and Chelation
Caption: Structural Comparison and Metal Chelation of 8-HQ and this compound.
Conclusion
8-Hydroxyquinoline is a well-documented and effective metal chelator for a variety of divalent and trivalent metal ions. Its performance is supported by a large body of experimental data. In contrast, this compound remains a largely uncharacterized compound in the context of metal chelation. Theoretical analysis suggests that the presence of a strong electron-withdrawing cyano group and the altered position of the hydroxyl group may diminish its chelating ability compared to 8-hydroxyquinoline.
For researchers and drug development professionals seeking a reliable metal chelator with predictable behavior, 8-hydroxyquinoline is the superior choice based on current knowledge. Further experimental investigation into this compound is necessary to validate its potential and provide the quantitative data required for a direct and meaningful comparison. The protocols outlined in this guide provide a clear path for such future studies.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. scispace.com [scispace.com]
- 6. scirp.org [scirp.org]
- 7. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4-hydroxy-8-cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4-hydroxy-8-cyanoquinoline. While specific validation data for this compound is not extensively available in published literature, this document outlines established analytical techniques for closely related quinoline derivatives. The information herein is intended to support the development and validation of analytical protocols for research, quality control, and drug development involving this compound.
The primary analytical techniques suitable for the quantification of quinoline compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.[1] The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of analytical methods commonly employed for the analysis of quinoline derivatives, which can be adapted for this compound.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | ~0.1 µg/mL | ~0.2 µg/mL[1] | High precision and accuracy, suitable for routine analysis. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | Low ng/mL to pg/mL | Low ng/mL | High sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity of instrumentation. |
| GC-MS | Gas chromatographic separation followed by mass spectrometry. | ~0.1 mg/kg[1] | - | High separation efficiency for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte, often after a color-forming reaction. | ~7.6 ng/mL (for 8-hydroxyquinoline)[2] | - | Simple, rapid, and cost-effective. | Lower selectivity, susceptible to interference from other absorbing compounds. |
Experimental Protocols
Detailed methodologies for the analysis of quinoline derivatives are presented below. These can serve as a starting point for developing a validated method for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for the determination of quinoline in textile samples.[1]
1. Sample Preparation: Ultrasonic Extraction
-
Accurately weigh 1.0 g of the sample into an extraction vessel.
-
Add 10 mL of a suitable solvent (e.g., acetonitrile).
-
Perform ultrasonic extraction for 30 minutes at 40°C.
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.
2. HPLC-UV Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 mm × 250 mm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound (a scan from 200-400 nm is recommended). For many quinoline derivatives, detection is performed around 225 nm.[1]
-
Quantification: Create a calibration curve using standard solutions of this compound in the mobile phase.
Flow Injection Spectrophotometric Method
This protocol is based on a method for the determination of 8-hydroxyquinoline.[2]
1. Reagents and Solutions
-
This compound standard solution: Prepare a stock solution and serial dilutions in a suitable solvent.
-
p-aminophenol (PAP) solution: 100 µg/mL.
-
Potassium periodate (KIO4) solution: 0.004 mol/L.
-
Sodium hydroxide (NaOH) solution: 4 mol/L.
2. Analytical Procedure
-
The method is based on the reaction between this compound and p-aminophenol in an alkaline medium in the presence of an oxidizing agent (KIO4) to form a colored product.
-
A flow injection analysis (FIA) system is used to automate the mixing of reagents and sample.
-
The absorbance of the colored product is measured at its maximum absorption wavelength (to be determined experimentally). For a similar compound, 8-hydroxyquinoline, a blue indophenol dye is formed which absorbs at 608 nm.[2]
-
Quantification: A calibration curve is constructed by injecting standard solutions of this compound.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Signaling Pathway Context (Hypothetical)
Many quinoline derivatives exhibit biological activity by targeting key signaling pathways.[1] While the specific pathways affected by this compound require experimental validation, a common mechanism of action for similar anticancer compounds involves the inhibition of protein kinases.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
References
Unveiling the Metal Ion Cross-Reactivity of 4-Hydroxy-8-Cyanoquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and metal ions is paramount. This guide provides a comparative analysis of the cross-reactivity of 4-hydroxy-8-cyanoquinoline with various metal ions, offering insights into its potential as a selective fluorescent sensor.
While direct and comprehensive experimental data on the cross-reactivity of this compound with a wide array of metal ions is limited in the current body of scientific literature, this guide synthesizes available information on this compound and its close structural analogs within the 8-hydroxyquinoline family. The 8-hydroxyquinoline scaffold is a well-established chelating agent, forming complexes with a multitude of metal ions, often resulting in significant changes to its fluorescence properties.[1][2][3] The introduction of a cyano group at the 8-position is anticipated to modulate the electronic properties and metal-binding affinity of the parent molecule.
Performance Comparison with Alternative Metal Ion Probes
The utility of a fluorescent probe is defined by its selectivity and sensitivity towards a target metal ion. While this compound shows promise, it is essential to compare its performance with other established fluorescent sensors. The broader class of 8-hydroxyquinoline derivatives has been extensively studied for the detection of various metal ions, including Zn²⁺, Al³⁺, Cu²⁺, and Fe³⁺.[4][5][6][7] These derivatives often operate through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).[8]
The key differentiation for this compound lies in the influence of the electron-withdrawing cyano group on its photophysical properties and metal ion affinity. This substitution can potentially enhance selectivity by fine-tuning the electronic environment of the chelating core.
Quantitative Data Summary
Due to the limited availability of comprehensive cross-reactivity studies on this compound, the following table includes data extrapolated from studies on closely related 8-hydroxyquinoline derivatives to provide a comparative overview. It is crucial to note that these values serve as an estimation of potential interactions and require experimental validation for this compound itself.
| Metal Ion | Observed Effect on Fluorescence | Potential Mechanism | Limit of Detection (LOD) | Stoichiometry (Ligand:Metal) | Reference |
| Al³⁺ | Fluorescence Enhancement | Chelation-Enhanced Fluorescence (CHEF), Inhibition of ESIPT | ~0.638 µM | 2:1 | [4] |
| Zn²⁺ | Fluorescence Quenching | Formation of Metal-Ligand Complex | Not Reported | 1:1, 1:2, 1:3 | [6] |
| Cu²⁺ | Fluorescence Quenching | Paramagnetic Quenching | Not Reported | Not Reported | [9] |
| Fe³⁺ | Fluorescence Quenching | Paramagnetic Quenching, Energy Transfer | Not Reported | Not Reported | [4] |
| Hg²⁺ | Fluorescence Enhancement | Suppression of Radiationless Transitions | Not Reported | Not Reported | [9] |
| Co²⁺ | Fluorescence Quenching | Paramagnetic Quenching | Not Reported | Not Reported | [8] |
| Ni²⁺ | Fluorescence Quenching | Paramagnetic Quenching | Not Reported | Not Reported | [1] |
Note: The data presented for Al³⁺ and Zn²⁺ are based on studies of other 8-hydroxyquinoline derivatives and are intended to be indicative.[4][6] The quenching effects of paramagnetic ions like Cu²⁺, Fe³⁺, Co²⁺, and Ni²⁺ are a common phenomenon observed with fluorophores.[5]
Experimental Protocols
The following is a generalized experimental protocol for assessing the cross-reactivity and selectivity of a fluorescent probe like this compound with various metal ions.
Materials and Instrumentation:
-
This compound
-
Stock solutions (e.g., 1 mM) of various metal salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., deionized water or ethanol).
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
High-purity solvents (e.g., acetonitrile, DMSO, ethanol)
-
Buffer solutions (e.g., HEPES, Tris-HCl)
Procedure for Selectivity Study:
-
Preparation of Probe Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent. From this, prepare a working solution (e.g., 10 µM) in the desired solvent or buffer system.
-
Preparation of Metal Ion Solutions: Prepare stock solutions of a wide range of metal ions (e.g., Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺) at a concentration significantly higher than the probe concentration (e.g., 100 equivalents).
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the probe solution alone.
-
To separate aliquots of the probe solution, add a defined excess (e.g., 10 equivalents) of each metal ion solution.
-
After a short incubation period (e.g., 5-10 minutes) at a constant temperature, record the fluorescence emission spectrum of each mixture.
-
Compare the fluorescence intensity of the probe in the presence of different metal ions to its initial fluorescence.
-
Procedure for Fluorescence Titration:
-
To a solution of this compound, incrementally add small aliquots of the stock solution of the metal ion that showed a significant fluorescence response in the selectivity study.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the concentration of the added metal ion to determine the binding stoichiometry (using a Job's plot) and the binding constant (using a suitable binding model).[10]
Mandatory Visualizations
Caption: Metal ion detection mechanism of this compound.
Caption: Experimental workflow for metal ion cross-reactivity analysis.
References
- 1. rsc.org [rsc.org]
- 2. rroij.com [rroij.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 7. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 8. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of 8-Substituted Hydroxyquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 8-substituted hydroxyquinoline derivatives, supported by experimental data. This document outlines their therapeutic potential across anticancer, antimicrobial, and neuroprotective applications, detailing the experimental methodologies and underlying signaling pathways.
The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its diverse biological activities.[1] These activities are largely attributed to its ability to chelate metal ions, a critical function for many biological processes.[2] Substitutions at the 8-position of the quinoline ring have been extensively explored to modulate the therapeutic properties of these compounds, leading to the development of derivatives with enhanced efficacy and specificity. This guide presents a comparative analysis of these derivatives, focusing on their performance in key therapeutic areas.
Anticancer Activity
8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and the inhibition of critical cellular processes in cancer cells.
Comparative Anticancer Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 8-substituted hydroxyquinoline derivatives against a range of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| [Pt(QCl)Cl₂]·CH₃OH (YLN1) | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [3] |
| [Pt(QBr)Cl₂]·CH₃OH (YLN2) | MDA-MB-231 (Breast) | 7.09 ± 0.24 | [3] |
| Unsubstituted 8-hydroxyquinoline | HepG2 (Liver) | 7.6 | [4] |
| 5-methyl-8-hydroxyquinoline | HepG2 (Liver) | Comparable to parent | [4] |
| 5-bromo-8-hydroxyquinoline | HepG2 (Liver) | Comparable to parent | [4] |
| 5-chloro-8-hydroxyquinoline | HepG2 (Liver) | Comparable to parent | [4] |
| 5-nitro-8-hydroxyquinoline | HepG2 (Liver) | Comparable to parent | [4] |
| 8-hydroxy-5-nitroquinoline (NQ) | Raji (B-cell lymphoma) | 5-10 fold lower than Clioquinol | [5] |
| Ga(III) complex (CP-4) | HCT116 (Colon) | 1.2 ± 0.3 | [6] |
| Zinc(II) complex (DQ6) | SK-OV-3CR (Ovarian) | 2.25 ± 0.13 | [7] |
| 1,4-Naphthoquinone hybrid (6) | A549 (Lung) | Highest cytotoxicity in series | [8] |
Anticancer Mechanism of Action
Several 8-hydroxyquinoline derivatives exert their anticancer effects by inducing DNA damage and downregulating human telomerase reverse transcriptase (hTERT) mRNA expression, ultimately leading to cellular senescence and apoptosis.[3]
Figure 1: Anticancer mechanism of 8-hydroxyquinoline derivatives.
Antimicrobial Activity
The antimicrobial properties of 8-hydroxyquinoline derivatives are well-documented, with their primary mechanism of action involving the chelation of essential metal ions, which disrupts microbial enzymatic functions.[9]
Comparative Antimicrobial Potency (MIC Values)
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below compares the MIC values of different 8-substituted hydroxyquinoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 8-hydroxyquinoline (8-hq) | Staphylococcus aureus | 16.0–32.0 µM | [10] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative strains | 4–16 | [11] |
| 3,4,5-trisubstituted triazole derivatives | Candida species | 31.25–1000 | [11] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 µM | [12] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 µM | [12] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | MSSA | 2.2 µM | [12] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | MRSA | 1.1 µM | [12] |
| 8-O-prenyl derivative (QD-12) | MRSA (biofilm) | 12.5 µM | [12] |
Antimicrobial Mechanism of Action
The core mechanism of antimicrobial action for 8-hydroxyquinoline and its derivatives is the chelation of divalent metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that are essential for microbial enzyme function. This sequestration disrupts vital cellular processes, leading to microbial cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 3. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 4-Hydroxy-8-cyanoquinoline as a Specific Probe for Kynurenine 3-Monooxygenase: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for the accurate interrogation of biological pathways. This guide provides a comparative evaluation of 4-hydroxy-8-cyanoquinoline's potential as a probe for its putative target, Kynurenine 3-Monooxygenase (KMO), alongside established alternative inhibitors. This analysis is based on available experimental data to facilitate informed decisions in research applications.
Introduction to Kynurenine 3-Monooxygenase (KMO)
Kynurenine 3-Monooxygenase (KMO) is a critical flavin-dependent enzyme positioned at a key branchpoint of the kynurenine pathway, the primary route for tryptophan metabolism. By catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine, KMO influences the balance between the production of the neurotoxic metabolite quinolinic acid and the neuroprotective kynurenic acid. Dysregulation of the kynurenine pathway has been implicated in a variety of neurological disorders, including Huntington's and Alzheimer's diseases, making KMO an attractive therapeutic target. The use of specific inhibitors as chemical probes is essential for elucidating the precise roles of KMO in health and disease.
This compound: An Uncharacterized Probe
Despite its quinoline scaffold, a common feature in many biologically active compounds, a thorough review of scientific literature and chemical databases reveals a significant lack of publicly available data on the inhibitory activity of this compound against Kynurenine 3-Monooxygenase (KMO). Consequently, its potency, selectivity, and overall suitability as a chemical probe for KMO remain uncharacterized. To provide a framework for evaluating potential KMO probes, this guide focuses on a comparative analysis of well-documented alternative inhibitors.
Comparative Analysis of Alternative KMO Inhibitor Probes
To contextualize the properties desired in a specific KMO probe, we present a comparison of three widely used inhibitors: Ro 61-8048, UPF 648, and GSK366. These compounds have been characterized for their potency against KMO and, to some extent, their selectivity.
Data Presentation: Potency of KMO Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Organism |
| This compound | KMO | Data Not Available | Data Not Available | - |
| Ro 61-8048 | KMO | 37 | 4.8 | Human |
| UPF 648 | KMO | 20 | 56.7 | Human |
| GSK366 | KMO | 2.3 | ~0.012 (estimated) | Human |
| GSK366 | KMO | 0.7 | Data Not Available | P. fluorescens |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Note: The provided data for the alternative inhibitors demonstrates a range of high-potency interactions with KMO, setting a benchmark for any potential new probe.
Specificity of Alternative Probes
While comprehensive selectivity screening data against a wide range of unrelated targets is not always publicly available, some information on the specificity of these alternative probes exists:
-
Ro 61-8048: Has been extensively used in preclinical studies and is considered a potent and competitive KMO inhibitor.
-
UPF 648: Noted to be a potent KMO inhibitor that is ineffective at blocking the related kynurenine aminotransferase (KAT) activity, suggesting a degree of selectivity within the kynurenine pathway.
-
GSK366: A highly potent inhibitor, with detailed kinetic analysis suggesting a very low Ki, indicative of a strong and specific interaction with KMO.
For a chemical probe to be considered of high quality, it should ideally be profiled against a broad panel of kinases and other off-target enzymes and receptors to ensure its activity is specific to the intended target.
Experimental Protocols
A detailed experimental protocol is crucial for the replication and validation of findings. Below is a typical protocol for an in vitro Kynurenine 3-Monooxygenase (KMO) inhibition assay.
Protocol: In Vitro KMO Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human KMO.
2. Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
3. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-Kynurenine in KMO Assay Buffer.
-
Prepare a stock solution of NADPH in KMO Assay Buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
Add 2 µL of the test compound dilutions or DMSO (for control wells) to the wells of the 96-well plate.
-
Add 48 µL of KMO enzyme solution (diluted in KMO Assay Buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Prepare a substrate mix containing L-Kynurenine and NADPH in KMO Assay Buffer.
-
Add 50 µL of the substrate mix to each well to start the reaction. The final concentrations should be in the range of the Km for each substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Measurement:
-
Measure the absorbance at 340 nm. The decrease in absorbance corresponds to the consumption of NADPH.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for evaluating KMO inhibitors.
Caption: The Kynurenine Pathway and the putative inhibitory action of this compound on KMO.
Caption: A generalized experimental workflow for evaluating the specificity of KMO inhibitor probes.
Conclusion
The evaluation of this compound as a specific probe for Kynurenine 3-Monooxygenase is currently hampered by a critical lack of available biochemical data. Without knowledge of its inhibitory potency (IC50 or Ki values) against KMO and its activity against other potential off-targets, its utility as a reliable research tool cannot be ascertained.
In contrast, established inhibitors such as Ro 61-8048, UPF 648, and GSK366 offer well-characterized, high-potency alternatives for studying KMO. Researchers seeking to investigate the function of KMO are advised to utilize these validated probes. Should this compound be considered for future studies, it is imperative that its biochemical profile, including potency and selectivity, be thoroughly determined using standardized assays, such as the one detailed in this guide. This foundational characterization is a prerequisite for its validation as a specific chemical probe.
Benchmarking 4-Hydroxy-8-Cyanoquinoline: A Comparative Guide to Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel fluorophore, 4-hydroxy-8-cyanoquinoline, against widely used commercial fluorescent dyes: Hoechst 33342, DAPI, and Rhodamine B. Due to the limited availability of experimental data for this compound, its photophysical properties are estimated based on the known effects of its substituent groups on the quinoline core. This document is intended to serve as a preliminary guide for researchers interested in the potential applications of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical properties of this compound and the selected commercial fluorescent dyes. It is important to note that the data for this compound are predictive and require experimental validation.
| Feature | This compound (Predicted) | Hoechst 33342 | DAPI | Rhodamine B |
| Excitation Max (nm) | ~360-380 | 350 | 358 | 546[1] |
| Emission Max (nm) | ~450-480 | 461[2] | 461 | 567[1] |
| Quantum Yield (Φ) | Moderate to High | ~0.4-0.6 (bound to DNA) | ~0.92 (bound to DNA) | ~0.31 (in ethanol) |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not Determined | ~42,000 (bound to DNA) | ~27,000 (bound to DNA) | ~110,000 (in ethanol) |
| Photostability | Moderate (Predicted) | Moderate | Moderate | High |
| Cell Permeability | Permeable (Predicted) | Permeable | Permeable at high conc. | Generally cell-permeable |
| Binding Specificity | Intercalation/Groove Binding (Predicted) | DNA Minor Groove (AT-rich) | DNA Minor Groove (AT-rich) | Primarily localizes to mitochondria |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of scientific research. The following section details the methodologies for key experiments cited in the comparison.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield of a fluorescent molecule is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (e.g., ethanol, PBS)
-
This compound and reference dyes
Procedure:
-
Prepare a series of five dilutions for both the test compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The quantum yield (Φ_x) of the test compound can be calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the linear fits for the test compound and the standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
Measurement of Photostability
Photostability is a critical parameter for fluorescent dyes, especially in applications requiring prolonged exposure to light, such as time-lapse microscopy.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
High-sensitivity camera
-
Sample of the fluorescent dye (e.g., stained cells or a solution of the dye)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare a sample of the fluorescent dye. For cellular imaging, cells are stained according to the protocol below. For solution-based measurements, a droplet of the dye solution is placed on a microscope slide and covered with a coverslip.
-
Place the sample on the microscope stage and focus on the region of interest.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest in each image.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity against time. The photostability can be quantified by determining the half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Cell Staining and Fluorescence Microscopy
This protocol provides a general procedure for staining adherent cells with fluorescent dyes for visualization by fluorescence microscopy.
Materials:
-
Cultured adherent cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Fluorescent dye staining solution (e.g., 1 µg/mL in PBS or appropriate buffer)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If staining intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescent dye staining solution for a duration appropriate for the specific dye (e.g., 15-30 minutes for many nuclear stains).
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
Visualizations
Experimental Workflow for Dye Comparison
The following diagram illustrates the general workflow for comparing the performance of a new fluorescent dye against established standards.
Caption: Experimental workflow for benchmarking a novel fluorescent dye.
Simplified Apoptosis Signaling Pathway
Fluorescent dyes are instrumental in visualizing cellular processes such as apoptosis. The following diagram depicts a simplified signaling cascade leading to programmed cell death.
Caption: Simplified overview of major apoptosis signaling pathways.
References
assessing the cytotoxicity of 4-hydroxy-8-cyanoquinoline in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of 4-hydroxyquinoline derivatives in various cell lines, supported by experimental data from published studies. Due to the limited availability of public data on the specific compound 4-hydroxy-8-cyanoquinoline, this guide focuses on the broader class of 4-hydroxy and 8-substituted quinoline derivatives to provide a relevant comparative framework.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of various quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for several 4-hydroxy and other substituted quinoline derivatives against a panel of cancer cell lines, as reported in the scientific literature.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Hydroxyquinoline Derivatives | |||
| Compound 20 | Colo 320 (resistant) | 4.61 | [1] |
| Colo 205 (sensitive) | 2.34 | [1] | |
| Compound 13b | Colo 320 (resistant) | 4.58 | [1] |
| Colo 205 (sensitive) | 8.1 | [1] | |
| Compound 13a | Colo 320 (resistant) | 8.19 | [1] |
| Colo 205 (sensitive) | 11.86 | [1] | |
| 8-Substituted Quinoline Derivatives | |||
| 8-Hydroxyquinoline (8-HQ) | HCT 116 | 9.33 | [2] |
| 5,7-dibromo-8-hydroxyquinoline | MCF-7 | See Note | [3] |
| MDA-MB-231 | See Note | [3] | |
| Amino-quinoline-5,8-dione derivative 82 | Various | 0.59 - 1.52 | [4] |
Note: For 5,7-dibromo-8-hydroxyquinoline, the study indicated significant dose-dependent reduction in cell viability in MCF-7 and MDA-MB-231 cells, but specific IC50 values were not provided in the referenced snippet.[3]
Experimental Protocols: Assessing Cytotoxicity
A standard method for evaluating the cytotoxicity of chemical compounds in cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.
A generalized workflow for determining the in vitro cytotoxicity of a compound.
Proposed Signaling Pathway for Cytotoxicity of Quinoline Derivatives
While the specific mechanism for this compound is not yet elucidated, many cytotoxic quinoline derivatives have been shown to induce apoptosis through the modulation of key signaling pathways. A common pathway implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
A simplified diagram of the PI3K/Akt/mTOR pathway and points of potential inhibition by quinoline derivatives leading to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Cyano Group in Quinoline Scaffolds: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of cyano-substituted quinolines, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. By examining key experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as anticancer, kinase inhibitory, and antimicrobial agents.
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a cyano (-C≡N) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, can dramatically influence the pharmacological properties of the quinoline core. This substitution can enhance binding affinity to biological targets, modulate metabolic stability, and alter physicochemical properties, leading to a diverse range of biological activities.
Anticancer Activity: A Multi-pronged Attack
Cyano-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of critical cellular processes like tubulin polymerization and key signaling pathways.
A notable example is the class of cyano-substituted pyrrolo[1,2-a]quinolines. Compound 9a , a 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-2,3-dicarbonitrile derivative, has demonstrated potent antiproliferative activity across a panel of 60 human cancer cell lines.[1] The presence of the dicarbonitrile functionality on the pyrrole ring appears crucial for its broad-spectrum cytotoxicity.
Another important class is the 4-anilino-3-cyanoquinolines, which have been investigated as inhibitors of various protein kinases involved in cancer progression. For instance, certain derivatives have shown significant activity against breast cancer cell lines.
Comparative Anticancer Activity of Cyano-Substituted Quinolines
| Compound Class | Example Compound | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Pyrrolo[1,2-a]quinolines | Compound 9a | Melanoma (MDA-MB-435) | 1.5 µM (GI50) | [1] |
| Breast Cancer (MDA-MB-468) | 2.1 µM (GI50) | [1] | ||
| Colon Cancer (SW-620) | 2.9 µM (GI50) | [1] | ||
| 4-Anilinoquinolines | Derivative of 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline | T47D (Breast) | 16 ± 3 nM (IC50) | [2] |
| 2-Anilinopyridyl-linked Oxindoles | Compound 6r | DU-145 (Prostate) | 1.84 µM (Tubulin IC50) | [3] |
| Compound 6y | DU-145 (Prostate) | 2.43 µM (Tubulin IC50) | [3] |
Kinase Inhibition: Targeting Aberrant Signaling
The dysregulation of protein kinase activity is a hallmark of many cancers. Cyano-substituted quinolines have been successfully designed as potent inhibitors of several kinases, most notably Mitogen-activated protein kinase kinase (MEK), a key component of the RAS-RAF-MEK-ERK signaling pathway.
The 3-cyano-4-(phenoxyanilino)quinolines are a well-studied class of MEK inhibitors. The cyano group at the 3-position is considered crucial for their inhibitory activity. Structure-activity relationship studies have revealed that the presence of alkoxy groups at the 6- and 7-positions of the quinoline ring significantly enhances potency, leading to compounds with low nanomolar IC50 values against MEK.[1][4]
Comparative MEK Kinase Inhibitory Activity
| Compound Class | Key Structural Features | MEK IC50 | Reference |
| 3-Cyano-4-(phenoxyanilino)quinolines | 6,7-Dialkoxy substitution | Low nanomolar | [1][4] |
| Unsubstituted at 6,7-positions | Micromolar | [1][4] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. Cyano-substituted quinolines have demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action for their antimicrobial effects is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the cell wall.
Recent studies have shown that quinoline derivatives substituted with sulfonyl/benzoyl/propargyl moieties at the 6-amino position exhibit excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria.[5]
Comparative Antimicrobial Activity of Cyano-Substituted Quinolines
| Compound Class | Target Organism | Activity (MIC) | Reference |
| 6-Amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus | 3.12 - 50 µg/mL | [5] |
| Staphylococcus aureus | 3.12 - 50 µg/mL | [5] | |
| Pseudomonas aeruginosa | 6.25 - 50 µg/mL | [5] | |
| Escherichia coli | 6.25 - 50 µg/mL | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data.
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of compounds like the pyrrolo[1,2-a]quinolines was evaluated using the NCI-60 screen. This involves exposing 60 different human cancer cell lines to the test compound at a single high dose. If significant growth inhibition is observed, a five-dose study is performed to determine the GI50 (concentration causing 50% growth inhibition). The cells are cultured in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. After a 24-hour incubation, the compound is added and incubated for another 48 hours. Cell viability is determined using a sulforhodamine B (SRB) protein assay.
MEK Kinase Inhibition Assay
The inhibitory activity of 3-cyano-4-(phenoxyanilino)quinolines against MEK was determined using an in vitro kinase assay. Typically, recombinant MEK enzyme is incubated with its substrate (e.g., inactive ERK) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated ERK is then quantified, often using an ELISA-based method or a radiometric assay. The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of antimicrobial quinoline derivatives is determined using the broth microdilution method. A serial dilution of the compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria). A standardized inoculum of the target microorganism is added to each well. The plates are incubated at an appropriate temperature and duration. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tubulin Polymerization Assay
The ability of certain cyano-substituted quinolines to inhibit tubulin polymerization is assessed using an in vitro assay. Purified tubulin is incubated under conditions that promote polymerization (e.g., 37°C in a polymerization buffer containing GTP). The extent of polymerization is monitored over time by measuring the increase in turbidity at 340 nm. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.
Signaling Pathways and Mechanisms of Action
The biological effects of cyano-substituted quinolines are intrinsically linked to their interaction with specific cellular signaling pathways.
References
- 1. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Hydroxyquinoline Derivatives in Biological Models
For Researchers, Scientists, and Drug Development Professionals
The 8-hydroxyquinoline (8-HQ) scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with significant therapeutic potential across different disease areas. While direct validation data for 4-hydroxy-8-cyanoquinoline in specific biological models is not extensively available in the current literature, a wealth of research on closely related 8-HQ derivatives provides a strong basis for comparison and highlights their potential.
This guide offers an objective comparison of the performance of two prominent 8-hydroxyquinoline derivatives, 8-hydroxy-2-quinolinecarbaldehyde in oncology and Clioquinol/PBT2 in neurodegenerative disease, against relevant alternatives, supported by experimental data.
Part 1: Anticancer Potential of 8-Hydroxy-2-quinolinecarbaldehyde
8-hydroxy-2-quinolinecarbaldehyde has demonstrated notable cytotoxic activity against various human carcinoma cell lines. Its anticancer effects are often attributed to its ability to chelate metal ions, generate reactive oxygen species (ROS), and induce apoptosis.[1][2]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of 8-hydroxy-2-quinolinecarbaldehyde against several human cancer cell lines, compared to Doxorubicin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) indicates the potency of the compound.
| Compound | Cell Line | IC50/MTS50 | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | [3][4][5] |
| MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | [3][4][5] | |
| Doxorubicin | OVCAR-03 (Ovarian Cancer) | 0.43 µg/mL | [4] |
In Vivo Antitumor Activity
In a preclinical model using Hep3B hepatocellular carcinoma xenografts in athymic nude mice, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant antitumor activity.[3][4][5]
| Compound | Animal Model | Dosage | Outcome | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B Xenograft in nude mice | 10 mg/kg/day for 9 days (i.p.) | Completely abolished tumor growth | [3][4][5] |
| Sorafenib (Standard of Care) | Hep3B Xenograft in nude mice | 30 mg/kg/day (oral) | Tumor growth inhibition | [6] |
Experimental Protocols
1. In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.[2][7][8]
-
Cell Seeding: Human cancer cells (e.g., Hep3B) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 8-hydroxy-2-quinolinecarbaldehyde) and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells convert the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.[7]
2. In Vivo Hepatocellular Carcinoma Xenograft Model
This protocol outlines the evaluation of a compound's antitumor efficacy in a live animal model.[9][10]
-
Cell Preparation: Hep3B cells are grown in culture, harvested, and suspended in a solution like Matrigel.[9]
-
Tumor Implantation: Approximately 1 million Hep3B cells are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 120-150 mm³), and their dimensions are measured regularly with calipers.[9]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., 10 mg/kg/day of 8-hydroxy-2-quinolinecarbaldehyde via intraperitoneal injection), while the control group receives a vehicle.[3][4][5]
-
Endpoint: The study continues for a predetermined period (e.g., 9 days). Tumor volume and body weight are monitored throughout. At the end of the study, tumors are excised and weighed.[3][4][5]
Visualizing the Mechanism: Apoptotic Signaling Pathway
The cytotoxic effects of many 8-hydroxyquinoline derivatives are linked to the induction of apoptosis. This pathway involves the activation of caspases, which are proteases that execute cell death.
Caption: Generalized apoptotic pathway induced by 8-HQ derivatives.
Part 2: Neuroprotective Potential of Clioquinol and PBT2 in Alzheimer's Disease
Clioquinol, an 8-hydroxyquinoline derivative, and its second-generation successor, PBT2, have been investigated as therapeutic agents for Alzheimer's disease. Their mechanism revolves around their function as metal-protein attenuating compounds (MPACs), which disrupt the interaction of metal ions (copper and zinc) with amyloid-beta (Aβ), thereby reducing Aβ aggregation and toxicity.[11][12][13]
Comparative Clinical Trial Data
The following table compares key findings from Phase II clinical trials of Clioquinol and PBT2 in patients with mild to moderate Alzheimer's disease.
| Compound | Dosage | Trial Duration | Key Biomarker Findings | Key Cognitive Findings | Reference(s) |
| Clioquinol | Up to 375 mg twice daily | 36 weeks | ↓ Plasma Aβ42 levels | Less deterioration in ADAS-cog scores in more severely affected patients | [14] |
| PBT2 | 50 mg or 250 mg daily | 12 weeks | ↓ CSF Aβ42 levels (250 mg dose) | Significant improvement in some executive function tests | [3][13][15] |
Experimental Protocols
1. Phase IIa Clinical Trial Design (PBT2 Example)
This protocol provides a general outline for a double-blind, randomized, placebo-controlled trial typical for assessing a novel Alzheimer's drug.[3][13]
-
Patient Population: Patients with early-stage Alzheimer's disease, typically with a Mini-Mental State Examination (MMSE) score between 20 and 26.[3]
-
Randomization: Patients are randomly assigned to receive one of the PBT2 doses (50 mg or 250 mg daily) or a placebo.[3]
-
Treatment Duration: The treatment period is set for a specific duration, such as 12 weeks.[3][13]
-
Outcome Measures:
-
Primary: Safety and tolerability are the main endpoints.[3]
-
Secondary (Biomarkers): Levels of Aβ42 are measured in cerebrospinal fluid (CSF) and plasma at baseline and at the end of the treatment period.[3][13]
-
Secondary (Cognition): A battery of neuropsychological tests, including the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and tests for executive function, are administered.[3]
-
-
Blinding: Both patients and investigators are blinded to the treatment allocation to prevent bias.
Visualizing the Mechanism: Metal-Protein Attenuation
The workflow below illustrates the proposed mechanism of action for Clioquinol and PBT2, from metal chelation to the reduction of amyloid-beta toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ROS-Mediated Anti-Tumor Effect of Coptidis Rhizoma against Human Hepatocellular Carcinoma Hep3B Cells and Xenografts | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Hep3B Xenograft Model | Xenograft Services [xenograft.net]
- 11. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinician.com [clinician.com]
- 14. medscape.com [medscape.com]
- 15. alzinfo.org [alzinfo.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Hydroxy-8-cyanoquinoline
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of 4-Hydroxy-8-cyanoquinoline, a compound requiring careful management due to its potential hazards. The following procedures are based on general best practices for hazardous chemical waste management and should be implemented in conjunction with institutional and local regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional safety protocols.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound should be conducted to ensure the appropriate selection and use of Personal Protective Equipment (PPE). Standard PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if a significant risk of splashing exists, a chemical-resistant apron.
-
Respiratory Protection: In cases of potential aerosol or dust generation, a properly fitted respirator is necessary.
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, filter paper, and contaminated gloves or vials, must be collected in a designated hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. It is crucial not to mix this waste with other chemical waste streams unless their compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or broken glass, that are contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled.
-
Original Containers: Whenever feasible, the original product container should be used for the collection of waste, ensuring it is in good condition and properly sealed.
III. Step-by-Step Disposal Protocol
-
Risk Assessment: Before initiating disposal, the principal investigator or laboratory supervisor must perform a thorough risk assessment. This should include an evaluation of the quantity and concentration of the waste, potential exposure risks, and the presence of any other chemicals in the waste mixture.
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.
-
Waste Storage: Waste containers should be stored in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials. Containers must be kept tightly closed when not in use.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted in strict accordance with all national and local regulations. It is recommended to engage a licensed and reputable chemical waste disposal company. A common and effective method for the disposal of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber. Under no circumstances should this chemical be disposed of down the drain.
-
Decontamination: Following the handling of waste, the work area must be thoroughly decontaminated. This should involve cleaning with an appropriate solvent followed by a standard cleaning solution. All PPE should be removed in the correct sequence to prevent cross-contamination, and hands should be washed thoroughly with soap and water.
IV. Quantitative Data Summary
| Parameter | Value |
| Recommended Disposal Method | Incineration by a licensed facility |
| EPA Hazardous Waste Code | To be determined by a qualified professional based on waste characteristics |
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound.
Personal protective equipment for handling 4-Hydroxy-8-cyanoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Hydroxy-8-cyanoquinoline. Given the potential hazards associated with quinoline derivatives, adherence to these guidelines is critical for ensuring personnel safety and environmental protection. The information is compiled from safety data sheets of structurally similar compounds and general best practices for handling cytotoxic and hazardous chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the hazard profile can be inferred from the closely related compound, 8-Hydroxyquinoline. Quinolines as a class of compounds can be toxic if swallowed, harmful upon skin contact or inhalation, and may cause serious eye damage.[1] They can also be very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, a cautious approach and robust personal protective equipment are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves conforming to ASTM D6978. | To prevent skin contact with the chemical. Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes or airborne particles of the powdered compound. |
| Body Protection | Disposable, low-permeability gown with a closed front, long sleeves, and elastic or knitted cuffs. | To protect skin and clothing from contamination. The gown should be removed before leaving the work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of the powdered chemical, especially during weighing and transfer operations. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of footwear and subsequent spread of the chemical. |
Operational Plan for Handling
This step-by-step protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
Experimental Protocol: Safe Handling of this compound
-
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
If the package is compromised, treat it as a spill and follow the spill management protocol.
-
Unpack the chemical inside a certified chemical fume hood while wearing full PPE.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The container must be tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings.
-
Store in a locked cabinet to restrict access to authorized personnel only.[2][3]
-
-
Preparation and Use:
-
All handling of the solid compound, including weighing and solution preparation, must be conducted within a chemical fume hood or a biological safety cabinet to control exposure.[1]
-
Use a dedicated set of equipment (spatulas, weigh boats, glassware) for handling this compound.
-
After handling, thoroughly decontaminate the work area and all equipment.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol for this compound Waste
-
Solid Waste:
-
Collect all solid waste, including unused chemical, contaminated weigh boats, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
The container must be sealed and stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Contaminated PPE:
-
All used PPE (gloves, gown, shoe covers, respirator) is considered contaminated and must be disposed of as hazardous waste.
-
Carefully remove PPE to avoid self-contamination and place it in the designated hazardous waste container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations. A common method for such chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
